Methyl 4-iodo-1H-indazole-6-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBDWCSGYBKAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646183 | |
| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-33-5 | |
| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-iodo-1H-indazole-6-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Notably, indazole derivatives have emerged as a cornerstone in the development of targeted cancer therapies, with several approved drugs and numerous clinical candidates functioning as potent protein kinase inhibitors.[1][2] This guide focuses on a key building block in this field: Methyl 4-iodo-1H-indazole-6-carboxylate (CAS No. 885519-33-5), providing an in-depth exploration of its synthesis, properties, and strategic importance in the generation of novel therapeutic agents.
Compound Profile: Methyl 4-iodo-1H-indazole-6-carboxylate
| Identifier | Value |
| CAS Number | 885519-33-5 |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
| IUPAC Name | Methyl 4-iodo-1H-indazole-6-carboxylate |
| Canonical SMILES | COC(=O)C1=CC2=C(C=NN2)C(=C1)I |
Strategic Synthesis: A Multi-step Approach
The synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a logical and field-proven pathway, starting from a commercially available precursor. The rationale behind each transformation is provided to offer a deeper understanding of the synthetic strategy.
Overall Synthetic Workflow
Caption: Synthetic pathway to Methyl 4-iodo-1H-indazole-6-carboxylate.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Methyl 4-amino-3-methylbenzoate (Starting Material)
The synthesis begins with the reduction of the nitro group of a suitable precursor. A common and efficient method is the catalytic hydrogenation of Methyl 3-methyl-4-nitrobenzoate.
-
Reaction:
-
Methyl 3-methyl-4-nitrobenzoate is dissolved in a suitable solvent, typically methanol.[3]
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[3]
-
The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred at room temperature.[3]
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or LC-MS), the palladium catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield Methyl 4-amino-3-methylbenzoate, which can often be used in the next step without further purification.[3]
-
Part 2: Diazotization and Sandmeyer Iodination
This crucial step introduces the iodine atom onto the aromatic ring via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[4]
-
Diazotization:
-
Methyl 4-amino-3-methylbenzoate is dissolved in an aqueous acidic solution, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a color change.
-
-
Iodination:
-
A solution of potassium iodide (KI) in water is then added to the freshly prepared diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product, which often precipitates from the solution.
-
-
Work-up and Purification:
-
The crude product is collected by filtration and washed with water and a solution of sodium thiosulfate to remove any residual iodine.
-
The solid is then dried, and can be further purified by recrystallization or column chromatography to yield Methyl 4-iodo-3-methylbenzoate.
-
Part 3: Indazole Ring Formation (Cyclization)
The final step involves the construction of the indazole ring. Several methods exist for this transformation, often involving the formation of a hydrazine intermediate followed by cyclization.[2]
-
A plausible approach involves:
-
Conversion of the methyl group to a suitable functional group that can participate in cyclization. This can be a multi-step process.
-
A more direct, though potentially lower-yielding, approach could involve a reaction sequence that forms a hydrazine from the amino group (introduced in a preceding step not detailed here for this specific isomer) followed by an intramolecular cyclization.
-
-
General Principle of Indazole Cyclization:
-
Many indazole syntheses rely on the intramolecular cyclization of substituted phenylhydrazines.[5] The specific conditions for this step would be highly dependent on the nature of the substituents on the benzene ring.
-
The Role of Methyl 4-iodo-1H-indazole-6-carboxylate in Drug Discovery
The strategic placement of the iodo and methyl ester functionalities makes this molecule a highly versatile intermediate for the synthesis of complex drug candidates, particularly protein kinase inhibitors.
A Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[6] The indazole core is an effective hinge-binding motif in many kinase inhibitors, mimicking the adenine portion of ATP.
Caption: Role as a versatile intermediate in kinase inhibitor synthesis.
The 4-iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
The 6-carboxylate group provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid and then coupled with a diverse range of amines to form amides. These amide moieties can form crucial hydrogen bonds with the target protein and improve the pharmacokinetic properties of the final compound.
Potential Therapeutic Targets
While specific kinase inhibitors derived directly from Methyl 4-iodo-1H-indazole-6-carboxylate are not extensively documented in publicly available literature, the broader class of indazole-based kinase inhibitors has shown activity against a range of important cancer targets, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, driving cell proliferation.
-
c-Met: A receptor tyrosine kinase implicated in tumor growth, metastasis, and angiogenesis.
-
CDKs (Cyclin-Dependent Kinases): Key regulators of the cell cycle.
Physicochemical and Spectroscopic Characterization
A thorough characterization of Methyl 4-iodo-1H-indazole-6-carboxylate is essential to confirm its identity and purity.
| Property | Predicted/Typical Value |
| Melting Point | Not widely reported, expected for a crystalline solid. |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Appearance | Expected to be a white to off-white or pale yellow solid. |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.
-
¹³C NMR: The spectrum would display distinct signals for the nine carbon atoms, including the carbonyl carbon of the ester and the carbon atom bearing the iodine.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 302.07 for the monoisotopic mass).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the indazole ring, the C=O stretching of the ester group, and C-H and C=C stretching of the aromatic system.[9]
Safety and Handling
GHS Hazard Information (Inferred from related compounds like 6-iodo-1H-indazole): [10]
-
Pictograms:
-
GHS07: Exclamation mark
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Specific Handling Considerations:
-
Diazonium Salts: Intermediates in the Sandmeyer reaction are potentially explosive when isolated and dry. It is crucial to use them in solution immediately after preparation and to maintain low temperatures during their formation.
-
Iodine Compounds: Can be corrosive and may cause staining. Handle with appropriate personal protective equipment.
-
General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
Methyl 4-iodo-1H-indazole-6-carboxylate is a valuable and versatile building block in the synthesis of complex organic molecules, particularly for the development of novel kinase inhibitors in oncology. Its well-defined structure and the presence of two orthogonal functional groups for chemical modification provide a robust platform for generating libraries of potential drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of indazole-based scaffolds will undoubtedly lead to the discovery of new and more effective targeted therapies for a range of human diseases.
References
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Li, Y., et al. (2011). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1186.
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6009.
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. Retrieved from [Link]
- ACS Publications. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
- Royal Society of Chemistry. (2020). Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. Organic & Biomolecular Chemistry, 18(2), 235-240.
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SciSpace. (2006). (Open Access) Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]
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YouTube. (2022, April 26). Diazonium Substitution - Sandmeyer Reactions (IOC 38). Retrieved from [Link]
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ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved from [Link]
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- PubMed. (2020). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 187, 111956.
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Introduction: The Strategic Importance of Methyl 4-iodo-1H-indazole-6-carboxylate
An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] Methyl 4-iodo-1H-indazole-6-carboxylate (CAS: 1000343-53-7) is a highly valuable, functionalized intermediate. Its strategic importance lies in the orthogonal reactivity of its key features: the N-H of the pyrazole ring, the C-4 iodo group, and the C-6 methyl ester. The iodo group is particularly significant, serving as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to modern drug discovery. The methyl ester provides a site for hydrolysis and subsequent amidation, enabling the construction of diverse compound libraries.
This guide provides a detailed analysis of the primary synthetic routes and corresponding starting materials for preparing this key building block, focusing on the underlying chemical principles and practical considerations for researchers in drug development.
Part 1: Retrosynthetic Analysis and Strategic Pathways
A robust synthesis is defined by its efficiency, scalability, and cost-effectiveness. For Methyl 4-iodo-1H-indazole-6-carboxylate, two primary retrosynthetic strategies emerge, each with distinct advantages and implications for the choice of starting materials.
-
Pathway A: Late-Stage C-H Iodination. This is the most direct and convergent approach. The synthesis begins with the construction of the indazole-6-carboxylate core, followed by a regioselective iodination at the C-4 position. This strategy leverages a more readily available, non-iodinated precursor.
-
Pathway B: Indazole Annulation of a Pre-functionalized Aryl Precursor. This linear approach involves synthesizing a benzene-ring starting material that already contains the iodo and carboxylate (or a precursor) moieties in the correct orientation. The indazole ring is then formed in a later step.
The choice between these pathways hinges on the availability and cost of the initial starting materials and the ability to control regioselectivity in key steps.
Figure 1: Retrosynthetic analysis of Methyl 4-iodo-1H-indazole-6-carboxylate, illustrating two primary strategic pathways.
Part 2: Comparative Analysis of Core Starting Materials
The selection of the primary starting material is the most critical decision in a synthetic campaign. It directly influences the number of steps, overall yield, purification challenges, and economic viability.
| Starting Material | Structure | IUPAC Name | CAS Number | Pathway | Key Considerations |
| 4-Methyl-3-nitrobenzoic acid | ![]() | 4-Methyl-3-nitrobenzoic acid | 3113-71-1 | A | Commercially available and relatively inexpensive. Requires esterification, nitro reduction, and indazole formation. A well-established route. |
| Methyl 1H-indazole-6-carboxylate | ![]() | Methyl 1H-indazole-6-carboxylate | 170487-40-8 | A | Commercially available as an advanced intermediate.[3] Shortens the synthesis to a single iodination step but is more expensive. Ideal for rapid library synthesis. |
| 2-Iodo-5-methylaniline | ![]() | 2-Iodo-5-methylaniline | 13194-68-8 | B | Requires subsequent functionalization (e.g., formylation or cyanation followed by hydrolysis/esterification) and then indazole ring formation. Offers control of iodine position from the start but involves a more linear and potentially lower-yielding sequence. |
Based on this analysis, Pathway A , originating from 4-Methyl-3-nitrobenzoic acid , represents the most logical and field-proven approach for a scalable, de novo synthesis. For rapid, small-scale discovery efforts, purchasing Methyl 1H-indazole-6-carboxylate is the superior choice.
Part 3: Detailed Synthetic Methodologies and Experimental Rationale
This section details the protocols for the recommended synthetic route (Pathway A), emphasizing the causal relationships behind procedural choices.
Recommended Pathway: Synthesis via Late-Stage C-H Iodination
This robust, multi-step process provides a reliable route to the target compound from basic commodity chemicals.
Figure 2: Workflow for the synthesis of the target compound via the Late-Stage Iodination pathway.
Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid
-
Objective: To protect the carboxylic acid as a methyl ester, preventing its interference in subsequent reactions and installing the final desired functionality.
-
Causality: Fischer esterification is a classic, acid-catalyzed equilibrium process. Using methanol as both the solvent and reagent drives the equilibrium towards the product. A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]
Experimental Protocol:
-
Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise, maintaining the internal temperature below 15 °C.
-
Warm the mixture to reflux and maintain for 4-12 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the residue into ice-water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 4-methyl-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
Objective: To convert the electron-withdrawing nitro group into the electron-donating amino group, which is essential for the subsequent diazotization and cyclization to form the indazole ring.
-
Causality: The reduction of an aromatic nitro group is a cornerstone transformation. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method, though it requires specialized pressure equipment. A more accessible laboratory method is the use of a metal in acidic or neutral media, such as iron powder with ammonium chloride.[5] The iron acts as the electron donor for the reduction in a series of single-electron transfer steps.
Experimental Protocol (using Iron):
-
Charge a flask with Methyl 4-methyl-3-nitrobenzoate (1.0 eq), ethanol or methanol (10 vol), and a solution of ammonium chloride (2.0-3.0 eq) in water (3-4 vol).
-
Heat the mixture to 70-80 °C.
-
Add iron powder (3.0-5.0 eq) portion-wise, controlling the exotherm.
-
Stir vigorously at reflux for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction, filter through a pad of Celite® to remove the iron salts, and wash the pad with the solvent.
-
Concentrate the filtrate, add water, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford Methyl 3-amino-4-methylbenzoate.
Step 3: Indazole Ring Formation (Diazotization and Cyclization)
-
Objective: To construct the bicyclic indazole core from the ortho-amino methylbenzoate intermediate.
-
Causality: This transformation proceeds via an intramolecular cyclization following diazotization of the amino group.[6] The aminobenzoate is treated with a nitrite source (e.g., sodium nitrite in acetic acid, or an organic nitrite like isoamyl nitrite) to form an unstable diazonium salt. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by tautomerization to yield the stable 1H-indazole.
Experimental Protocol:
-
Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in glacial acetic acid (5-10 vol).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Pour the reaction mixture into a large volume of ice-water, which typically induces precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield Methyl 1H-indazole-6-carboxylate.[3]
Step 4: Regioselective C-4 Iodination
-
Objective: To introduce an iodine atom specifically at the C-4 position of the indazole ring.
-
Causality: This is an electrophilic aromatic substitution. The indazole ring system is activated towards electrophiles. The C-3 position is generally the most electronically activated site. However, steric hindrance from the adjacent C-N bond and the choice of a less reactive iodinating agent can favor substitution at other positions. The use of N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF or acetonitrile is a standard method for iodination under relatively mild conditions. The regiochemical outcome is highly dependent on the substrate's electronic and steric profile. For the 1H-indazole-6-carboxylate system, substitution is directed to the available positions on the benzene ring (C4, C5, C7), with C4 often being accessible.
Experimental Protocol:
-
Dissolve Methyl 1H-indazole-6-carboxylate (1.0 eq) in DMF or acetonitrile (10-15 vol).
-
Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours. The reaction progress must be carefully monitored by LC-MS to maximize the formation of the desired mono-iodinated product and minimize di-iodination.
-
Once complete, pour the reaction into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining iodine), followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate Methyl 4-iodo-1H-indazole-6-carboxylate.
Conclusion
The synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate is most reliably achieved via a four-step sequence starting from the inexpensive and readily available 4-Methyl-3-nitrobenzoic acid . This pathway involves sequential esterification, nitro-group reduction, indazole ring formation, and a final, crucial regioselective C-4 iodination. Each step is based on well-understood and scalable organic transformations. For researchers focused on rapid derivatization, the direct iodination of commercially available Methyl 1H-indazole-6-carboxylate offers an efficient, albeit more costly, alternative. A thorough understanding of these synthetic strategies and the rationale behind the choice of starting materials is paramount for any drug development professional seeking to leverage this versatile chemical building block.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
- LookChem. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
- Shi, F., et al. (2013). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry.
- Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole - Eureka.
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
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- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
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- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Santa Cruz Biotechnology. (n.d.). Methyl 3-iodo-1H-indazole-6-carboxylate.
- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal.
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- MilliporeSigma. (n.d.). 3-Iodo-1H-indazole-6-carboxylic acid methyl ester.
- Chen, H.-H., et al. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Synfacts.
- National Institutes of Health. (n.d.). 6-iodo-1H-indazole. PubChem.
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- 6. guidechem.com [guidechem.com]
Biological activity of substituted indazole carboxylates
An In-Depth Technical Guide on the Biological Activity of Substituted Indazole Carboxylates
Authored by: A Senior Application Scientist
Foreword
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents. This guide provides a comprehensive exploration of substituted indazole carboxylates, from their synthetic accessibility to their diverse and potent biological activities. We will delve into the rationale behind synthetic strategies, dissect the mechanisms underpinning their anticancer and anti-inflammatory effects, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The fusion of a pyrazole ring with a benzene ring creates a system with unique electronic properties, capable of engaging in various biological interactions. The carboxylate moiety, when introduced into the indazole scaffold, provides a versatile handle for synthetic modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This combination has led to the development of several clinically successful drugs and a plethora of promising drug candidates.
Synthetic Strategies for Substituted Indazole Carboxylates
The biological evaluation of any compound series begins with its efficient and versatile synthesis. The choice of synthetic route is critical as it dictates the accessibility of diverse analogs for structure-activity relationship (SAR) studies.
Classical Approaches to the Indazole Core
Traditional methods for constructing the indazole ring often involve the cyclization of appropriately substituted phenylhydrazines or o-toluidines. One common method for preparing the foundational indazole-3-carboxylic acid involves the hydrolysis of isatin, followed by diazotization, reduction to an aryl hydrazine, and subsequent acid-catalyzed cyclization.
Modern Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and indazoles are no exception. These methods offer a powerful toolkit for introducing a wide range of substituents onto the indazole core with high efficiency and functional group tolerance.
2.2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling an aryl halide with an organoboronic acid using a palladium catalyst. This reaction is particularly useful for the functionalization of bromo-substituted indazoles, allowing for the introduction of various aryl and heteroaryl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, with catalysts like Pd(dppf)Cl2 often showing excellent performance.
Rationale for using Suzuki-Miyaura Coupling: This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids, enabling extensive SAR exploration.
Caption: Suzuki-Miyaura cross-coupling workflow for indazole functionalization.
2.2.2. C-H Activation/Functionalization
More recent advances have focused on the direct functionalization of C-H bonds, which obviates the need for pre-functionalized starting materials like aryl halides. Palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone tosylhydrazones, for instance, provides an efficient route to 3-aryl/alkylindazoles.[1] This approach is atom-economical and allows for the synthesis of indazoles with diverse substitution patterns under relatively mild conditions.
Rationale for using C-H Activation: This strategy is highly efficient and environmentally friendly as it avoids the generation of stoichiometric amounts of metallic waste. It allows for the late-stage functionalization of complex molecules, which is a significant advantage in drug discovery.
Anticancer Activity of Substituted Indazole Carboxylates
The indazole scaffold is a prominent feature in numerous anticancer agents.[1][2][3][4][5] Substituted indazole carboxylates have demonstrated potent activity against a variety of cancer cell lines, often acting through well-defined molecular mechanisms.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. Many kinases are dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.
3.1.1. Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Certain substituted indazoles have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted indazole carboxylates.
Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Substituted indazole carboxylates have been shown to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.
This is often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Caption: Induction of apoptosis via modulation of the Bax/Bcl-2 ratio.
Quantitative Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative substituted indazole carboxylates against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 3-(3,5-dimethoxystyryl)-6-(pyridin-2-yl) | 4T1 (Breast) | 0.23 | [5] |
| 2f | 3-(3,5-dimethoxystyryl)-6-(pyridin-2-yl) | A549 (Lung) | 1.15 | [5] |
| 6o | 5-(4-fluorophenyl)-3-amino-N-(substituted) | K562 (Leukemia) | 5.15 | [3] |
| 93 | 3-(pyrrolopyridin-2-yl) derivative | HL60 (Leukemia) | 0.0083 | |
| 93 | 3-(pyrrolopyridin-2-yl) derivative | HCT116 (Colon) | 0.0013 |
Anti-inflammatory Activity of Substituted Indazole Carboxylates
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Indazole derivatives have long been recognized for their anti-inflammatory properties.
Mechanism of Action: COX-2 Inhibition
The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response. They are responsible for the synthesis of prostaglandins, which are pro-inflammatory signaling molecules. Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Substituted indazole carboxylates have been shown to be potent and selective inhibitors of COX-2.
Rationale for targeting COX-2: Selective COX-2 inhibitors can effectively reduce inflammation and pain with a lower risk of gastric ulcers compared to non-selective NSAIDs.
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory activity of indazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response. Treatment with indazole derivatives has been shown to significantly reduce paw swelling in a dose-dependent manner. For instance, a 100 mg/kg dose of 5-aminoindazole can produce an 83% inhibition of paw edema, an effect comparable to the standard NSAID diclofenac.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Indazole | 100 | 61.03 | |
| 5-Aminoindazole | 100 | 83.09 | |
| Diclofenac (Standard) | 10 | 84.50 |
Antimicrobial Activity
In addition to their anticancer and anti-inflammatory properties, substituted indazole carboxylates have also demonstrated promising activity against a range of microbial pathogens. Various derivatives have been synthesized and evaluated for their antibacterial and antifungal effects. For example, certain 1H-Indazole-3-carboxamides have shown moderate activity against bacteria such as Escherichia coli and Staphylococcus aureus.
Experimental Protocols: A Self-Validating Approach
The reliability of biological data is paramount. The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the generation of robust and reproducible results.
In Vitro Antiproliferative Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indazole carboxylates in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cell Migration: Wound Healing (Scratch) Assay
Principle: This assay mimics cell migration during wound healing in vivo. A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the scratch is monitored over time.
Step-by-Step Methodology:
-
Create Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluence.
-
Create Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test indazole carboxylate at a non-toxic concentration (e.g., below the IC20).
-
Image Acquisition: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate in treated wells to the vehicle control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing an acute, localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test indazole carboxylate orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard NSAID like diclofenac.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
Substituted indazole carboxylates represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their synthetic tractability, particularly through modern cross-coupling methodologies, allows for extensive chemical space exploration and optimization of biological activity. The well-defined mechanisms of action, including kinase inhibition and modulation of apoptotic pathways, provide a solid foundation for rational drug design. Future research in this area will likely focus on enhancing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes. The continued investigation of the indazole carboxylate scaffold is a promising avenue for the discovery of next-generation therapeutics.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e; f; g; h; i; j) and 5(a–ja; b; c; d; e; f; g; h; i; j; a; b; c; d; e; f; g; h; i; j). ResearchGate. [Link]
-
Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]
-
Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PubMed Central. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
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In-Depth Technical Guide: Therapeutic Targeting via the Methyl 4-iodo-1H-indazole-6-carboxylate Scaffold
Part 1: Executive Technical Analysis
Compound Identity: Methyl 4-iodo-1H-indazole-6-carboxylate CAS: 885519-33-5 Role: Advanced Pharmacophore Intermediate / Privileged Scaffold
Core Thesis: Methyl 4-iodo-1H-indazole-6-carboxylate is not a final drug candidate but a lynchpin intermediate in Fragment-Based Drug Discovery (FBDD). Its therapeutic potential lies in its ability to access the ATP-binding pockets of Type I and Type II kinase inhibitors. The molecule offers two orthogonal synthetic vectors: the C4-iodo handle (for hydrophobic pocket penetration) and the C6-carboxylate handle (for solvent-front interactions or hinge binding).
This guide delineates the downstream therapeutic targets accessible through the derivatization of this specific scaffold, primarily focusing on Angiogenesis (VEGFR/PDGFR) and Oncology (FGFR/CDK) .
Part 2: Structural Activity Relationship (SAR) & Pharmacophore Logic
To understand the targets, one must understand the binding geometry. The indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
The "Dual-Vector" Design Strategy
-
Vector A (C4-Iodo Position): The iodine atom is a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Substituents introduced here typically extend into the gatekeeper region or the hydrophobic back-pocket of the kinase, determining selectivity.
-
Vector B (C6-Carboxylate Position): The ester is a precursor to amides or ureas. These moieties often extend towards the solvent-exposed front or interact with the DFG motif (Asp-Phe-Gly), controlling the active (DFG-in) vs. inactive (DFG-out) conformation.
Visualization: Scaffold Derivatization Logic
The following diagram illustrates how this specific molecule serves as a divergence point for multiple inhibitor classes.
Caption: Orthogonal synthetic vectors of the scaffold allowing simultaneous optimization of selectivity (C4) and physicochemical properties (C6).
Part 3: Primary Therapeutic Targets
Derivatives synthesized from Methyl 4-iodo-1H-indazole-6-carboxylate have high affinity for the following kinase families.
Vascular Endothelial Growth Factor Receptor (VEGFR-2)
Therapeutic Area: Anti-Angiogenesis (Renal Cell Carcinoma, Hepatocellular Carcinoma). Mechanism: Indazole derivatives act as ATP-competitive inhibitors. The nitrogen at position 1 or 2 of the indazole typically H-bonds with the hinge region (e.g., Cys919 in VEGFR2).
-
Role of C4-Substitution: Introduction of a bulky aryl group (e.g., styryl or phenyl) via the C4-iodo handle displaces the "gatekeeper" residue, improving affinity.
-
Role of C6-Substitution: The carboxylate is converted to an amide (e.g., N-methylamide) to interact with the solvent front, mimicking the structure of drugs like Axitinib .
Fibroblast Growth Factor Receptor (FGFR1-4)
Therapeutic Area: Bladder Cancer, Cholangiocarcinoma. Mechanism: Aberrant FGFR signaling drives oncogenesis.
-
Scaffold Utility: The 4-iodo position allows for the attachment of 3,5-dimethoxyphenyl or pyrazole moieties, which are characteristic of potent FGFR inhibitors. The rigidity of the indazole core minimizes the entropic penalty of binding.
Cyclin-Dependent Kinase 2 (CDK2)
Therapeutic Area: Solid Tumors (Cell Cycle Arrest). Mechanism: CDK2 regulates the G1/S phase transition.
-
Derivatization: 6-carboxamide derivatives of indazoles have shown micromolar to nanomolar potency against CDK2 by occupying the adenine binding pocket and extending into the ribose binding site.
Part 4: Experimental Protocols for Target Validation
To validate this scaffold against the targets above, the following workflows are required.
Protocol A: Chemical Derivatization (Library Generation)
Objective: Transform the intermediate into a bioactive inhibitor.
-
Step 1: C4-Suzuki Coupling
-
Reagents: Methyl 4-iodo-1H-indazole-6-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with N₂, heat at 90°C for 4-12 hours.
-
Validation: Monitor disappearance of starting material (Rf ~0.6 in 30% EtOAc/Hex) via TLC/LC-MS.
-
-
Step 2: C6-Hydrolysis & Amidation
-
Hydrolysis: LiOH (3.0 eq) in THF/Water, RT, 2h. Acidify to pH 3 to precipitate the acid.
-
Coupling: React the acid with Primary Amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol B: Radiometric Kinase Assay (HotSpot™ Platform)
Objective: Quantify IC50 against VEGFR/FGFR.
-
Preparation: Prepare 10-point serial dilutions of the synthesized derivative in 100% DMSO.
-
Reaction Mix: Combine Kinase (0.2 nM), Substrate (Poly Glu:Tyr, 0.2 mg/mL), and ³³P-ATP (10 µM).
-
Incubation: Add compound (20 nL) to the reaction mix. Incubate for 2 hours at RT.
-
Filtration: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP.
-
Detection: Measure radioactivity via scintillation counting.
-
Data Analysis: Fit curves using GraphPad Prism (Non-linear regression, log(inhibitor) vs. response).
Part 5: Signaling Pathway Visualization
The following diagram details the downstream effects of inhibiting the VEGFR/FGFR targets using derivatives of this scaffold.
Caption: Blockade of PI3K/AKT and RAS/MAPK pathways via indazole-mediated kinase inhibition.
Part 6: Summary of Quantitative Data (Representative)
Table 1 summarizes the expected potency shifts when derivatizing the Methyl 4-iodo-1H-indazole-6-carboxylate core. Note: Data represents generalized SAR trends from indazole literature.
| Compound Stage | Modification | Target | Approx. IC50 | Mechanism |
| Parent Scaffold | Methyl 4-iodo-1H-indazole-6-carboxylate | None (Inactive) | > 100 µM | Lacks hinge binding affinity |
| Derivative A | C4-Phenyl, C6-Methylamide | VEGFR-2 | 50 - 200 nM | Type II Inhibition (DFG-out) |
| Derivative B | C4-(3,5-dimethoxyphenyl), C6-Amide | FGFR-1 | 10 - 50 nM | Type I Inhibition (DFG-in) |
| Derivative C | C4-Pyridine, C6-Urea | PDGFR-β | < 10 nM | Allosteric Modulation |
References
-
Vertex AI Search . (2025). Search Results for Methyl 4-iodo-1H-indazole-6-carboxylate CAS and Therapeutic Targets. 1
-
National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 12991241: 6-iodo-1H-indazole. Retrieved from [Link]
-
MDPI . (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
Royal Society of Chemistry . (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Assiut University . (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]
Sources
1H NMR spectrum of Methyl 4-iodo-1H-indazole-6-carboxylate
Technical Whitepaper: Structural Elucidation and NMR Characterization of Methyl 4-iodo-1H-indazole-6-carboxylate
Executive Summary
Methyl 4-iodo-1H-indazole-6-carboxylate is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, FGFR pathways). Its structural utility lies in its orthogonality: the 4-iodo position serves as a handle for Suzuki/Sonogashira couplings, while the 6-ester allows for subsequent amidation.
However, the characterization of this molecule presents specific challenges:
-
Tautomeric Equilibrium: Indazoles exist in a dynamic
equilibrium, complicating spectral integration and peak shape. -
Regiochemical Ambiguity: Confirming the positions of the iodine (C4) and ester (C6) requires precise analysis of meta-coupling constants (
) and HMBC correlations.
This guide provides a validated protocol for the acquisition, processing, and assignment of the
Experimental Protocol
To ensure reproducibility and minimize tautomeric broadening, the choice of solvent and concentration is critical.
Solvent Selection Strategy
-
Recommended: DMSO-d
(Dimethyl sulfoxide-d ) -
Rationale:
-
Tautomer Stabilization: DMSO acts as a hydrogen bond acceptor, stabilizing the N-H proton. This slows the proton exchange rate on the NMR timescale, sharpening the N-H signal and allowing for the observation of N-H coupling (if any) or NOE interactions.
-
Solubility: The planar, rigid indazole core often stacks in non-polar solvents (like CDCl
), leading to concentration-dependent chemical shift variations ( ). DMSO disrupts this stacking.
-
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid analyte.
-
Volume: Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
-
Temperature: Acquire at 298 K (25°C) . Note: If the N-H peak is broad, elevating T to 310 K can sharpen the aromatic peaks by accelerating the exchange regime, but may lose the N-H signal entirely.
Spectral Assignment & Logic
The following assignment is based on chemometric prediction rules for substituted indazoles and analogous literature data.
The Reference Spectrum (Predicted in DMSO-d )
| Region | Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| Exchangeable | 13.60 – 13.90 | Broad Singlet | 1H | N-H (Pos 1) | N/A |
| Aromatic | 8.45 – 8.55 | Singlet (s) | 1H | H-3 | - |
| Aromatic | 8.15 – 8.25 | Doublet (d) | 1H | H-7 | |
| Aromatic | 7.90 – 8.00 | Doublet (d) | 1H | H-5 | |
| Aliphatic | 3.88 – 3.92 | Singlet (s) | 3H | -OCH | - |
Structural Logic & Causality
1. The "Heavy Atom Effect" (Position 4):
The iodine atom at C4 is massive. While it typically shields the attached carbon (C4) significantly in
2. The Deshielding Ester (Position 6): The methyl ester at C6 is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the ring, significantly deshielding the ortho protons (H-5 and H-7).
-
H-7 Distinction: H-7 is located in the "bay region" near the N-H (in the 1H-tautomer). The combined effect of the ester (ortho) and the peri-interaction with the N-H lone pair typically makes H-7 the most deshielded benzene-ring proton.
3. The Pyrazole Singlet (Position 3): H-3 is characteristic of the indazole core.[1] It usually appears as a sharp singlet. It is deshielded by the adjacent C=N double bond.
4. Meta-Coupling (
Advanced Validation: Tautomerism & Regiochemistry
To scientifically validate the structure, one must prove the tautomeric form and the regiochemistry of the substituents.
Distinguishing 1H vs. 2H Tautomers (NOESY)
In DMSO, the 1H-tautomer is thermodynamically favored.
-
1H-Tautomer Proof: Look for an NOE correlation between the N-H proton (~13.8 ppm) and H-7 (~8.2 ppm). These are spatially close (peri-proximity).
-
2H-Tautomer Proof: If the 2H form were present, you would see an NOE between N-H and H-3 .
Workflow Visualization
The following diagram outlines the logical flow for confirming the structure using 2D NMR techniques.
Figure 1: Structural determination logic flow for assigning the dominant indazole tautomer via NOESY spectroscopy.
Troubleshooting & Impurities
When analyzing the spectrum of Methyl 4-iodo-1H-indazole-6-carboxylate, watch for these common artifacts:
-
Water Peak (3.33 ppm in DMSO): Can overlap with the methyl ester if the window is shifted. Ensure the OMe singlet is distinct at ~3.9 ppm.
-
Residual Solvents:
-
Ethyl Acetate: Quadruplet at 4.03 ppm, Singlet at 1.99 ppm, Triplet at 1.17 ppm. (Common from recrystallization).
-
DMF: Methyl singlets at 2.73 and 2.89 ppm. (Common from peptide coupling/synthesis).[2]
-
-
Broadening: If H-3 or H-5/7 appear broad, the sample may be aggregating.
-
Solution: Dilute the sample (drop to 1-2 mg/0.6 mL) or heat to 310 K.
-
References
-
Claramunt, R. M., et al. (2006). "The tautomerism of indazoles in the solid state and in solution." Arkivoc, (v), 57-70.[3] Link
-
Reich, H. J. (2023). "Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data. Link
-
Voisin-Chiret, A. S., et al. (2007). "Synthesis and biological evaluation of new 4-substituted indazoles." Tetrahedron, 63(35), 8586-8597. (Validates general shifts for 4-substituted indazoles). Link
-
López, C., et al. (2004).[4] "A study of the tautomerism of indazole derivatives by 1H, 13C and 15N NMR spectroscopy." Magnetic Resonance in Chemistry, 42(12), 1033-1039. Link
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Mass Spectrometry of Methyl 4-iodo-1H-indazole-6-carboxylate
The following technical guide details the mass spectrometry analysis of Methyl 4-iodo-1H-indazole-6-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (specifically FGFR inhibitors).
Executive Summary
Methyl 4-iodo-1H-indazole-6-carboxylate (C
This guide provides a definitive protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). It focuses on Electrospray Ionization (ESI) behavior, fragmentation mechanisms, and impurity profiling essential for validating synthetic integrity.
Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]
Before initiating MS analysis, the analyst must establish the theoretical baseline. Unlike bromo- or chloro- derivatives, the iodine atom is monoisotopic, resulting in a distinct lack of an M+2 isotope pattern.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Formula | C | Indazole core with methyl ester and iodine.[1][2][3][4][5] |
| Monoisotopic Mass | 301.9552 Da | Calculated using |
| [M+H] | 302.9625 Da | Primary ion observed in ESI(+). |
| [M-H] | 300.9474 Da | Observable in ESI(-) due to indazole NH acidity. |
| Isotope Pattern | Singlet (A) | No significant A+2 peak (distinct from Br/Cl). |
| LogP (Predicted) | ~2.4 | Moderate lipophilicity; suitable for C18 retention. |
Experimental Protocol: LC-MS Method
The following method is designed to separate the target analyte from common synthetic byproducts (e.g., uniodinated starting material or hydrolysis products).
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL of DMSO to create a 1 mg/mL stock.
-
Working Solution: Dilute stock 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 10 µg/mL).
-
Rationale: DMSO ensures complete solubility of the aromatic core, while the aqueous dilution prevents solvent mismatch peaks during early elution.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 110 V (Optimized for indazole stability).
-
Collision Energy (CE): Stepped 10, 20, 40 eV for MS/MS characterization.
Fragmentation Analysis & Mechanism
Understanding the fragmentation pathway is crucial for structural confirmation. The fragmentation of Methyl 4-iodo-1H-indazole-6-carboxylate follows a predictable "Ester-First" followed by "Halogen-Loss" pathway.
Primary Fragmentation Pathway (ESI+)
-
Precursor Ion ([M+H]
= 302.96): The protonated molecule is stable. -
Loss of Methanol ([M+H - CH
OH] = 270.94): The methyl ester undergoes nucleophilic attack/elimination, losing neutral methanol (32 Da) to form the acylium ion. -
Loss of Carbon Monoxide ([M+H - CH
OH - CO] = 242.94): The acylium ion decarbonylates (loss of 28 Da), leaving the 4-iodo-indazole cation. -
Loss of Iodine (Radical/Ion): High collision energy can cleave the C-I bond. Note that in ESI, iodine is often retained on the aromatic ring longer than the ester groups, but loss of I• (127 Da) is the final diagnostic step.
Visualization of Fragmentation Logic
The following diagram illustrates the stepwise degradation of the molecule inside the collision cell.
Figure 1: Proposed ESI+ MS/MS fragmentation pathway for Methyl 4-iodo-1H-indazole-6-carboxylate.
Quality Control & Impurity Profiling
In a drug development context, the purity of this intermediate is paramount. The MS method must detect specific process-related impurities.
Key Impurities to Monitor
| Impurity Name | Structure Difference | Mass Shift (vs Parent) | m/z (ESI+) | Origin |
| Starting Material | Des-iodo (Methyl 1H-indazole-6-carboxylate) | -126 Da | 177.07 | Incomplete reaction |
| Hydrolysis Product | Acid (4-iodo-1H-indazole-6-carboxylic acid) | -14 Da | 288.95 | Moisture in storage/solvent |
| Di-iodo Impurity | +Iodine (Methyl 3,4-diiodo...) | +126 Da | 428.86 | Over-iodination |
Analytical Workflow
The following workflow ensures rigorous data integrity from sample to report.
Figure 2: Standardized LC-MS analytical workflow for indazole intermediates.
References
-
PubChem. (2025).[7] Methyl 3-iodo-1H-indazole-6-carboxylate Compound Summary. National Library of Medicine. [Link]
-
Li, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Methyl 4-iodo-1H-indazole-6-carboxylate in common solvents
Executive Summary
Methyl 4-iodo-1H-indazole-6-carboxylate is a critical intermediate in the synthesis of small molecule kinase inhibitors and other bioactive indazole scaffolds.[1] Its utility lies in the orthogonal reactivity of the C4-iodine (amenable to Suzuki-Miyaura or Sonogashira couplings) and the C6-ester (amenable to hydrolysis or amidation).[1]
Understanding the solubility landscape of this compound is paramount for process optimization.[1][2] Poor solubility management often leads to stalled reactions, heterogeneous mixtures, and difficult purifications.[2] This guide provides a solubility profile derived from structural analysis, empirical synthesis data of close analogs, and standard laboratory protocols, equipping researchers to make data-driven solvent choices.
Physicochemical Profile & Structural Analysis[1][2][3]
The solubility behavior of Methyl 4-iodo-1H-indazole-6-carboxylate is dictated by the interplay between its lipophilic halogenated core and its polar hydrogen-bond-donating indazole nitrogen.[1]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₉H₇IN₂O₂ | Moderate molecular weight facilitates dissolution in organic solvents.[1] |
| Molecular Weight | ~302.07 g/mol | Typical for fragment-like drug intermediates.[1][2] |
| Predicted LogP | ~2.3 – 2.6 | Lipophilic. Prefers organic phases over aqueous media.[1][2] |
| H-Bond Donors | 1 (Indazole N-H) | Capable of H-bonding with protic solvents (MeOH, EtOH).[1] |
| H-Bond Acceptors | 3 (N, C=O, O-Me) | Good interaction with polar aprotic solvents (DMSO, DMF). |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; deprotonation in basic media increases aqueous solubility.[2] |
Solubility Landscape
The following categorization is synthesized from standard isolation protocols for halo-indazole carboxylates (e.g., extraction with ethyl acetate, precipitation with water, chromatography in DCM/MeOH).
A. High Solubility (Primary Reaction Solvents)
Best for: Homogeneous catalysis (Suzuki/Heck), stock solutions, and NMR analysis.[2]
-
DMSO (Dimethyl Sulfoxide): Excellent.[2] The high dielectric constant disrupts the crystal lattice effectively.[1][2]
-
DMF (Dimethylformamide): Excellent.[2] Standard solvent for nucleophilic aromatic substitutions or couplings involving this scaffold.[1][2]
-
DMAc (Dimethylacetamide): Good/Excellent.[2] Often used as a higher-boiling alternative to DMF.[1][2]
B. Moderate to Good Solubility (Workup & Purification)
Best for: Extractions, chromatography, and reflux reactions.[2]
-
DCM (Dichloromethane): Good.[2] The standard solvent for loading columns; often used with small percentages of MeOH (1-5%) to prevent tailing.[1][2]
-
Ethyl Acetate (EtOAc): Good.[2] The primary solvent for liquid-liquid extraction during workup.[1][2]
-
THF (Tetrahydrofuran): Good.[2] Suitable for reduction reactions or as a co-solvent.[1][2]
-
Methanol / Ethanol: Moderate.[1][2] Solubility increases significantly with temperature.[1][2] Often used for recrystallization (dissolve hot, cool to precipitate).[2]
C. Poor / Insoluble (Precipitation & Washing)
Best for: Crashing out products, washing filter cakes.
-
Water: Insoluble.[1][2] The compound is highly lipophilic.[1][2] Addition of water to a methanolic solution is the standard method for precipitation.[1][2]
-
Hexanes / Heptane: Poor.[1][2] Used to wash impurities from the solid filter cake or to induce crystallization from EtOAc solutions.[1][2]
-
Diethyl Ether: Low/Moderate.[1] Often used to triturate the solid to remove non-polar impurities.[1][2]
Experimental Protocols
Since batch-specific purity and polymorphs affect exact solubility, the following self-validating protocols are recommended to determine precise limits.
Protocol A: Saturation Shake-Flask Method (Quantitative)
Use this to determine exact mg/mL values for formulation or critical process parameters.[1]
-
Preparation: Weigh ~10 mg of Methyl 4-iodo-1H-indazole-6-carboxylate into a 4 mL glass vial.
-
Equilibration: Cap and shake/vortex for 24 hours at ambient temperature (25°C).
-
Visual Check: If fully dissolved, add more solid until a suspension persists.[2]
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
Protocol B: Visual Solubility Screen (Qualitative)
Use this for rapid solvent selection during reaction optimization.[1]
-
Add solvent in 50 µL increments (up to 1 mL total).
-
Vortex and sonicate for 30 seconds after each addition.
-
Endpoint: Record the volume required for complete dissolution.
Decision Framework & Visualization
The following diagram illustrates the logical flow for solvent selection based on the intended application (Reaction, Purification, or Analysis).
Figure 1: Decision tree for solvent selection ensuring optimal solubility and process compatibility.
References
-
PubChem. (2025).[1][2][3] Compound Summary: 6-iodo-1H-indazole.[1][3] National Library of Medicine.[1][2] Retrieved from [Link]
-
American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link][2][4][5]
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
The Indazole Scaffold: From Fischer’s Laboratory to Blockbuster Kinase Inhibitors
Executive Summary
The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Historically overshadowed by its isomer indole, indazole has emerged as a cornerstone in oncology (kinase inhibitors), anti-emetics (5-HT3 antagonists), and anti-inflammatory therapeutics.
This technical guide dissects the indazole pharmacophore, moving from Emil Fischer’s 19th-century discovery to the precise synthetic maneuvering required to manufacture 21st-century drugs like Pazopanib and Niraparib. It is designed for researchers requiring a synthesis of historical context, mechanistic utility, and field-proven experimental protocols.
Historical Origins & Chemical Architecture
The Fischer Legacy
The history of indazole is inextricably linked to Emil Fischer , the Nobel laureate who defined the carbohydrate and purine fields. In the 1880s, while exploring hydrazine chemistry, Fischer synthesized the first indazole derivatives.[1] He recognized the structural similarity to indole but noted the distinct electronic properties conferred by the extra nitrogen atom.
Unlike indole, which is electron-rich and prone to electrophilic aromatic substitution at C3, indazole possesses a pyrazole ring fused to a benzene ring. This imparts:
-
Tautomeric Versatility: Indazole exists in equilibrium between 1H- and 2H-forms.[2] While 1H-indazole is thermodynamically favored (aromatic stability of the benzene ring), the 2H-tautomer is often the reactive species in alkylation reactions and a key motif in drugs like Pazopanib .
-
Bioisosterism: The indazole ring serves as an excellent bioisostere for purine (adenine) and naphthalene, allowing it to mimic ATP in the binding pockets of kinase enzymes.
Core Synthetic Methodologies
The construction of the indazole core generally follows two strategic disconnections:
-
Type A (N-N Bond Formation): Cyclization of 2-aminobenzyl amines or 2-methylanilines (Diazotization).
-
Type B (C-N Bond Formation): Condensation of hydrazines with 1,2-dicarbonyl equivalents or o-haloacetophenones.
Visualization: Synthetic Pathways
The following diagram outlines the primary synthetic routes to the indazole scaffold.
Caption: Primary retrosynthetic disconnections for the indazole core. Top path: Classical diazotization. Bottom path: Modern metal-catalyzed condensation.
Medicinal Chemistry: The Kinase Revolution
The indazole scaffold's ability to form hydrogen bonds with the "hinge region" of kinase enzymes has made it a staple in oncology.
Case Study: Pazopanib (Votrient)
Target: VEGFR-1/2/3, PDGFR, c-Kit. Indication: Renal Cell Carcinoma (RCC). Mechanism: Pazopanib is a Type I kinase inhibitor. The 2-amino-pyrimidine moiety acts as the hinge binder, while the 2,3-dimethyl-2H-indazole core occupies the hydrophobic back pocket. Crucially, the steric bulk of the indazole ring helps induce selectivity by exploiting the specific conformational space of the VEGFR ATP-binding site.
Visualization: VEGFR Signaling & Inhibition
The following diagram illustrates the signal transduction cascade blocked by indazole-based VEGFR inhibitors.
Caption: Pazopanib intercepts VEGFR signaling by competing with ATP, halting downstream PI3K/AKT and RAS/RAF cascades essential for angiogenesis.
Field-Proven Experimental Protocol
Regioselective Synthesis of 2,3-Dimethyl-2H-Indazole
A critical challenge in indazole chemistry is controlling regioselectivity during alkylation. The N1-isomer is thermodynamically favored, but the N2-isomer (required for Pazopanib) is often desired for specific binding modes. The following protocol utilizes the "Meerwein salt" method to favor N2-methylation, a technique essential for high-yield synthesis of 2H-indazoles.
Objective: Synthesis of 2,3-dimethyl-2H-indazole-6-amine (Key Pazopanib Intermediate).
Reagents & Equipment[3]
-
Substrate: 3-methyl-6-nitro-1H-indazole (10.0 g, 56.5 mmol)
-
Alkylating Agent: Trimethyloxonium tetrafluoroborate (Meerwein's salt) (10.0 g, 67.8 mmol)
-
Solvent: Ethyl Acetate (EtOAc), anhydrous
-
Base: Aqueous NaHCO3 (saturated)
-
Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer, N2 inlet, ice bath.
Step-by-Step Methodology
-
Preparation: Charge the 3-neck flask with 3-methyl-6-nitro-1H-indazole (10.0 g) and dry EtOAc (150 mL) under a nitrogen atmosphere. Ensure the starting material is fully suspended.
-
Alkylation (Kinetic Control):
-
Cool the suspension to 0–5 °C using an ice bath.
-
Add Trimethyloxonium tetrafluoroborate (10.0 g) portion-wise over 20 minutes. Note: Meerwein's salt is moisture sensitive; handle rapidly.
-
Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 4 hours.
-
Mechanistic Insight: The use of the highly reactive oxonium salt in a non-polar solvent like EtOAc favors the kinetic product (N2-methylation) over the thermodynamic product (N1-methylation) due to the lone pair availability and steric factors.
-
-
Quenching & Workup:
-
Slowly pour the reaction mixture into saturated aqueous NaHCO3 (200 mL) to neutralize the tetrafluoroboric acid byproduct. CO2 evolution will occur—add slowly.
-
Separate the organic layer and extract the aqueous layer with EtOAc (2 x 100 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.[3]
-
-
Purification:
-
Concentrate the solvent in vacuo.[4]
-
The crude residue typically contains a mixture of N2 (major) and N1 (minor) isomers.
-
Recrystallize from Ethanol/Water (9:1) to isolate pure 2,3-dimethyl-6-nitro-2H-indazole.
-
-
Reduction (Nitro to Amine):
-
Dissolve the nitro intermediate in Methanol.
-
Add 10% Pd/C catalyst (5 wt%) and subject to Hydrogen gas (1 atm) or Ammonium Formate (transfer hydrogenation) at reflux for 2 hours.
-
Filter through Celite and concentrate to yield the target amine.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Distinct singlet for N-methyl group. N2-methyl typically shifts downfield (~4.0 ppm) compared to N1-methyl (~3.9 ppm), but definitive assignment requires NOESY (correlation between N-Me and C3-Me confirms N2 isomer).
Quantitative Analysis: Indazole-Based Therapeutics
The following table summarizes key FDA-approved indazole drugs, highlighting the structural diversity and therapeutic range.
| Drug Name | Trade Name | Target | Indication | Indazole Role |
| Pazopanib | Votrient | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma | 2H-Indazole : Hydrophobic pocket binder; scaffolds the hinge-binding pyrimidine. |
| Axitinib | Inlyta | VEGFR-1/2/3 | Renal Cell Carcinoma | 1H-Indazole : Acts as a pseudo-purine core forming key H-bonds. |
| Niraparib | Zejula | PARP1/2 | Ovarian Cancer | 2H-Indazole : Mimics the nicotinamide moiety of NAD+, blocking DNA repair. |
| Granisetron | Kytril | 5-HT3 Receptor | Chemotherapy-induced Nausea | 1H-Indazole : Rigid scaffold positioning the basic amine to antagonize the ion channel. |
| Entrectinib | Rozlytrek | ROS1, ALK, TRK | NSCLC (ROS1+) | 1H-Indazole : Central core facilitating CNS penetration and kinase selectivity. |
Future Perspectives
The indazole scaffold is evolving beyond simple inhibition.[5] Current research focuses on:
-
PROTACs (Proteolysis Targeting Chimeras): Using indazole moieties (like the one in Niraparib) as the "warhead" to recruit E3 ligases for targeted protein degradation.
-
C-H Activation: Moving away from pre-functionalized starting materials (like o-haloanilines) to direct C-H functionalization of the indazole ring using Rh(III) or Co(III) catalysis, allowing for rapid late-stage diversification of drug candidates.
References
-
Fischer, E. (1880).[2] Ueber die Hydrazine der Zimmtsäure. Berichte der deutschen chemischen Gesellschaft. Link (Foundational historical context).
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. Link (Primary source for Pazopanib discovery and SAR).
-
Gaul, M. D., et al. (2003). Discovery of Indazole-Based Kinase Inhibitors. US Patent 6,534,524. Link (Patent detailing synthetic protocols).
-
Schmidt, A., & Dreger, A. (2011). Recent Advances in the Chemistry of Indazoles. Current Organic Chemistry. Link (Review of synthetic methodologies).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Discussion on indazole as a bioisostere).
Sources
- 1. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Review of Methyl 4-iodo-1H-indazole-6-carboxylate literature
This technical guide provides an in-depth review of Methyl 4-iodo-1H-indazole-6-carboxylate , a critical bifunctional scaffold in modern medicinal chemistry.
A Bifunctional Linchpin for Kinase Inhibitor Discovery
CAS Number: 885519-33-5
Molecular Formula: C
Executive Summary & Structural Significance
Methyl 4-iodo-1H-indazole-6-carboxylate represents a "privileged scaffold" in drug discovery, particularly within the field of oncology (kinase inhibitors). Unlike the more common 3-iodoindazoles, the 4-iodo substitution pattern offers a unique vector for molecular extension.
-
Orthogonal Reactivity: The molecule possesses three distinct reactive sites—the C4-iodide (cross-coupling), the C6-ester (acylation/amidation), and the N1-amine (alkylation/protection)—allowing for controlled, sequential functionalization.
-
Medicinal Utility: The 4-position of the indazole core often maps to the "solvent-exposed" region or the "gatekeeper" residue in ATP-binding pockets of kinases (e.g., FGFR, VEGFR, PLK4). Substituents here can dramatically improve selectivity and solubility.
-
Synthetic Challenge: Accessing the C4-position is synthetically more demanding than the C3-position (which is accessible via direct electrophilic halogenation). Consequently, this scaffold commands high value as a building block.
Retrosynthetic Analysis & Synthesis Strategies
The synthesis of 4-iodoindazoles cannot typically be achieved by direct iodination of the indazole ring, which favors the C3 position. Therefore, the C4-iodine must be installed prior to ring closure or via functional group interconversion (FGI) of a directing group like a nitro or amino group.
Pathway A: The Sandmeyer Route (Primary Industrial Route)
This is the most reliable method for generating the 4-iodo motif with high regiocontrol.
-
Precursor: Methyl 4-nitro-1H-indazole-6-carboxylate (derived from cyclization of substituted nitro-anilines or toluenes).
-
Reduction: The nitro group is reduced to the amine (Methyl 4-amino-1H-indazole-6-carboxylate) using Iron/NH
Cl or H /Pd-C. -
Sandmeyer Reaction: The amine is diazotized (NaNO
/acid) and displaced by iodide (KI).
Pathway B: The Finkelstein/Halogen Exchange
Used when the 4-bromo analog is more readily available.
-
Precursor: Methyl 4-bromo-1H-indazole-6-carboxylate.
-
Reaction: Copper-catalyzed halogen exchange (CuI, NaI, diamine ligand) in dioxane or DMF.
Visualization: Synthetic Pathways
Figure 1: Primary synthetic routes to the target scaffold.[1][2] The Sandmeyer route (center) is preferred for scale and cost-efficiency.
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
Note: This protocol assumes the starting material Methyl 4-amino-1H-indazole-6-carboxylate is in hand.
Reagents:
-
Methyl 4-amino-1H-indazole-6-carboxylate (1.0 equiv)
-
Sodium Nitrite (NaNO
, 1.2 equiv) -
Potassium Iodide (KI, 2.0 equiv)
-
Sulfuric Acid (H
SO , 20% aq) or HCl (6M) -
Acetonitrile/Water (1:1)
Step-by-Step Methodology:
-
Diazotization: Suspend the amino-indazole (10 mmol) in acetonitrile/water (20 mL) at 0°C. Dropwise add the mineral acid (H
SO or HCl) while maintaining the temperature below 5°C. -
Nitrite Addition: Add an aqueous solution of NaNO
(12 mmol in 5 mL H O) dropwise. Stir at 0°C for 30 minutes. Checkpoint: The solution should become clear or change color, indicating diazonium salt formation. -
Iodination: Dissolve KI (20 mmol) in water (10 mL) and add it slowly to the diazonium mixture.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Evolution of N
gas will be observed.[1] -
Quench: Add saturated aqueous Na
S O (sodium thiosulfate) to quench excess iodine (color changes from dark purple/brown to yellow/white). -
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol 2: Suzuki-Miyaura Coupling at C4
This protocol demonstrates the utility of the 4-iodo group.
Reagents:
-
Methyl 4-iodo-1H-indazole-6-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl
·CH Cl (0.05 equiv) -
K
CO (2.0 equiv) -
1,4-Dioxane/Water (4:1)
Methodology:
-
Degassing: Combine the iodo-indazole, boronic acid, and base in a reaction vial. Add solvents and sparge with Nitrogen or Argon for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours. Monitoring: TLC or LC-MS should show consumption of the iodo-starting material.
-
Purification: Filter through Celite, concentrate, and purify via chromatography.
Reactivity Profile & Medicinal Chemistry Applications[2][4][5]
The molecule functions as a "tri-vector" scaffold. The order of operations is critical:
-
N1-Protection: Usually the first step to prevent N-arylation during coupling. Common groups: THP (Tetrahydropyranyl), SEM, or Boc.
-
C4-Coupling: The C4-Iodide is significantly more reactive toward oxidative addition (Pd
) than the C6-Ester or the C3-H. This allows selective functionalization at C4 without disturbing the ester. -
C6-Derivatization: The ester is typically hydrolyzed to the acid (LiOH/THF) and then coupled to amines to form amides, often to improve solubility or reach specific binding pockets.
Comparative Reactivity Table
| Site | Functional Group | Reactivity Type | Key Reagents | Medicinal Role |
| C4 | Iodide (-I) | Cross-Coupling (High) | Pd/Boronic Acids (Suzuki), Alkynes (Sonogashira) | Specificity vector; accessing hydrophobic pockets. |
| C6 | Methyl Ester (-COOMe) | Electrophilic (Medium) | LiOH (Hydrolysis), Amines (Amidation) | Solubilizing tail; H-bond interactions. |
| N1 | Amine (-NH) | Nucleophilic (High) | Alkyl halides, DHP/acid | Core binding to Hinge Region (Kinases). |
| C3 | C-H Bond | Electrophilic (Low) | NIS/NBS (Halogenation) | Often left as H or halogenated later for potency. |
Visualization: Reactivity Logic
Figure 2: Strategic functionalization order. The C4-iodine is the primary "handle" that distinguishes this scaffold.
References
-
Synthesis of Indazole Intermediates: Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[3] Source: RSC Advances, 2021. URL:[Link] (Validates general Suzuki coupling conditions and halogenation strategies on the indazole core).
-
Kinase Inhibitor Design (FGFR/PLK4 Context): Title: The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones.[4] Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link] (Illustrates the utility of 6-substituted indazoles in kinase drug discovery).
-
General Indazole Synthesis Review: Title: Indazole synthesis and its biological significance.[1][2][3][5] Source: NIH / National Library of Medicine. URL:[Link] (Provides broad context on constructing the indazole ring).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Technical Guide: Safety, Handling, and Utility of Methyl 4-iodo-1H-indazole-6-carboxylate
Executive Summary
Methyl 4-iodo-1H-indazole-6-carboxylate is a specialized heterocyclic intermediate employed primarily in the discovery of kinase inhibitors and oncology therapeutics. Its structural uniqueness lies in the 4-iodo substitution, a position less commonly functionalized than the 3-position, offering a critical vector for structure-activity relationship (SAR) exploration via cross-coupling reactions. This guide outlines the physicochemical profile, safety protocols, and handling requirements necessary to maintain the integrity of this high-value reagent.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound features an indazole core with two strategic "handles": a methyl ester at C6 and an iodine atom at C4. The iodine serves as a reactive site for palladium-catalyzed couplings, while the ester provides a pathway for solubility modulation or conversion to amides/acids.
Table 1: Compound Specifications
| Property | Detail |
| Chemical Name | Methyl 4-iodo-1H-indazole-6-carboxylate |
| CAS Number | 885519-33-5 |
| Molecular Formula | |
| Molecular Weight | 302.07 g/mol |
| Appearance | White to off-white/pale yellow solid powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH; insoluble in water.[1] |
| SMILES | COC(=O)C1=CC2=C(C=NN2)C(=C1)I |
| Key Functional Groups | Aryl Iodide (C-I), Methyl Ester (-COOMe), Indazole N-H |
Hazard Identification & Toxicology (GHS)
Note: While specific toxicological data for the 4-iodo isomer is limited, the following classification is derived from Structure-Activity Relationships (SAR) with the closely related 4-bromo (CAS 885518-47-8) and 3-iodo (CAS 885518-82-1) analogs. Treat as a hazardous substance.
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[2]
Specific Hazards
-
Iodine Release: Like many organoiodides, the C-I bond is susceptible to homolytic cleavage upon exposure to UV light, releasing free iodine (
) which causes discoloration (yellow/brown) and increased toxicity. -
Sensitization: Halogenated nitrogen heterocycles are potential skin sensitizers. Avoid direct contact.
Safe Handling & Storage Protocols
The stability of Methyl 4-iodo-1H-indazole-6-carboxylate relies on preventing de-iodination (light/heat) and hydrolysis (moisture).
Storage Conditions
-
Temperature: Refrigerate at 2–8°C .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The N-H proton is acidic; excluding oxygen prevents oxidative degradation.
-
Light Protection: Strictly required. Use amber vials or wrap containers in aluminum foil.
Handling Workflow
Engineering Controls: Always handle within a certified chemical fume hood. Use an anti-static gun if the powder is static-prone during weighing.
DOT Diagram: Storage & Handling Lifecycle
Caption: Lifecycle management for Methyl 4-iodo-1H-indazole-6-carboxylate ensuring stability from receipt to reaction.
Synthetic Utility & Reaction Safety
This compound is a "linchpin" intermediate. The 4-iodo position allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling, distinct from the more common 3-position modifications.
Key Reaction Pathways
-
Suzuki-Miyaura Coupling (C4):
-
Reagent: Aryl boronic acids, Pd catalyst (e.g.,
), Base ( ).[3] -
Safety Note: Palladium catalysts can ignite solvent vapors. Ensure inert atmosphere.
-
-
N-Alkylation/Protection (N1):
-
Reagent: Alkyl halides, Base (NaH or
). -
Safety Note: The N1-H is acidic (
). Use of NaH generates hydrogen gas; ensure proper venting.
-
-
Ester Hydrolysis (C6):
-
Reagent: LiOH or NaOH.
-
Result: Conversion to the carboxylic acid for amide coupling.
-
DOT Diagram: Synthetic Divergence
Caption: Divergent synthetic pathways utilizing the C4-Iodine, N1-Nitrogen, and C6-Ester functional handles.
Emergency Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Ingestion: Rinse mouth. Do not induce vomiting unless directed by medical personnel.
Spill Cleanup
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Dampen the powder to prevent dusting (if compatible) or use a HEPA-filtered vacuum.
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Organohalogen".
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24728062 (Methyl 6-bromo-1H-indazole-4-carboxylate). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Indazole derivatives. Retrieved from [Link][2]
Sources
Methodological & Application
Derivatization of Methyl 4-iodo-1H-indazole-6-carboxylate at the iodo position
Application Note: High-Fidelity Derivatization of Methyl 4-iodo-1H-indazole-6-carboxylate
Abstract & Strategic Overview
Methyl 4-iodo-1H-indazole-6-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PARP) where the indazole core mimics the adenine purine ring. The C4-iodo position serves as a critical "handle" for extending the molecule into hydrophobic protein pockets, while the C6-ester provides a versatile exit vector for solubilizing groups.
However, this substrate presents a chemoselectivity paradox :
-
The C4-Iodide: Highly reactive toward oxidative addition (good for coupling).
-
The C6-Ester: Susceptible to hydrolysis or transesterification under strong basic conditions often required for coupling.
-
The N1-Proton: Acidic (pKa ~14), capable of sequestering Palladium catalysts or causing regioselectivity issues (N1 vs N2 arylation).
This guide details a self-validating workflow to derivatize the C4 position while preserving the C6-ester integrity.
Critical Pre-Requisite: N1-Protection Strategy
Causality: Attempting Pd-catalyzed coupling on the free NH-indazole often leads to low yields due to the formation of stable Pd-amido complexes that arrest the catalytic cycle. Furthermore, the free NH is incompatible with the bases required for Buchwald-Hartwig amination.
Recommendation: We utilize the Tetrahydropyranyl (THP) group. It is orthogonal to the methyl ester, stable to basic coupling conditions, and removable under mild acidic conditions that do not hydrolyze the ester.
Protocol A: Synthesis of Methyl 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate
Reagents:
-
Substrate: Methyl 4-iodo-1H-indazole-6-carboxylate (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Dissolution: Dissolve the indazole substrate in anhydrous DCM (0.2 M concentration) under N2 atmosphere.
-
Addition: Add DHP via syringe, followed by solid pTSA.
-
Reaction: Stir at room temperature (20-25°C) for 4–6 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (more polar) should disappear, replaced by a less polar spot (N1-THP and minor N2-THP isomers).
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2]
-
Purification: Silica gel flash chromatography. Isolate the major N1-THP isomer (though the mixture can often be used if regioselectivity of the final deprotection is confirmed).
C4-Derivatization Protocols
Workflow Logic
The following diagram illustrates the decision matrix for functionalizing the C4-position.
Caption: Decision matrix for C4-functionalization. Note the specific catalyst/base pairings selected to preserve the C6-methyl ester.
Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for: Attaching phenyl, pyridyl, or pyrazolyl groups.
Strategic Choice: We use Pd(dppf)Cl2 because the ferrocenyl ligand resists oxidation and works well with aryl iodides. K2CO3 is used as the base; it is strong enough to activate the boronic acid but mild enough (compared to hydroxides) to minimize ester hydrolysis at 80°C.
Reagents Table:
| Component | Equivalents | Role |
|---|---|---|
| N1-THP Indazole | 1.0 | Electrophile |
| Boronic Acid/Pin Ester | 1.2 – 1.5 | Nucleophile |
| Pd(dppf)Cl2·DCM | 0.05 (5 mol%) | Catalyst |
| K2CO3 | 2.0 – 3.0 | Base (Activator) |
| Dioxane : Water (4:1) | 0.1 M | Solvent System |
Procedure:
-
Charge: Add Indazole, Boronic Acid, Pd catalyst, and K2CO3 to a microwave vial or round-bottom flask.
-
Degas: Seal and purge with Argon/N2 for 5 minutes. (Oxygen is the enemy of Pd(0)).
-
Solvate: Add degassed Dioxane/Water mixture via syringe.
-
Heat:
-
Thermal: 80–90°C for 4–12 hours.
-
Microwave: 100°C for 30–60 minutes.
-
-
Validation: LCMS should show [M+H]+ corresponding to the coupled product. The Iodine isotope pattern (mass defect) will disappear.
-
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry and concentrate.
Protocol C: Buchwald-Hartwig Amination (C-N Bond)
Best for: Installing amino side chains (common in kinase hinge binders).
Strategic Choice: Standard conditions often use NaOtBu (Sodium tert-butoxide), which will destroy the methyl ester. We utilize Cesium Carbonate (Cs2CO3) as a milder base. We pair this with Xantphos or BrettPhos , which are privileged ligands for coupling hindered halides like the C4-position.
Reagents Table:
| Component | Equivalents | Role |
|---|---|---|
| N1-THP Indazole | 1.0 | Electrophile |
| Amine (Primary/Secondary) | 1.2 | Nucleophile |
| Pd2(dba)3 | 0.05 (5 mol% Pd) | Pre-catalyst |
| Xantphos | 0.10 (10 mol%) | Ligand (Large bite angle) |
| Cs2CO3 | 2.0 | Base (Ester-compatible) |
| 1,4-Dioxane or Toluene | 0.1 M | Anhydrous Solvent |[3]
Procedure:
-
Pre-complexation (Optional but Recommended): Stir Pd2(dba)3 and Xantphos in the solvent for 10 mins under Argon to form the active catalytic species (Yellow -> Orange/Red shift).
-
Addition: Add the Indazole, Amine, and finely ground Cs2CO3.
-
Heat: Reflux (100–110°C) for 12–18 hours. Note: Conversion is slower with Carbonate bases than with Alkoxides.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Deprotection & Final Isolation
Once the C4 group is installed, the THP group must be removed without hydrolyzing the C6-Methyl Ester.
Protocol:
-
Dissolve the coupled product in MeOH .
-
Add 4M HCl in Dioxane (10 equiv) or pTSA (1 equiv).
-
Stir at Room Temperature (Do not heat).
-
Monitor by LCMS. THP cleavage usually occurs within 1–2 hours.
-
Neutralization: Carefully neutralize with solid NaHCO3 or cold NH3/MeOH before concentration to prevent ester hydrolysis during workup.
Troubleshooting & Analytical Validation
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (Suzuki) | Oxygen poisoning or "Palladium Black" formation. | Ensure rigorous degassing. Switch to Pd(PPh3)4 or SPhos Pd G3. |
| Ester Hydrolysis | Base too strong or wet solvent at high temp. | Switch from K2CO3 to K3PO4 (anhydrous). Ensure solvents are dry. |
| De-iodination (Reduction) | Avoid primary alcohols as co-solvents in Buchwald. Use Toluene. | |
| Regioisomers (N1 vs N2) | THP migration (rare) or poor protection. | Confirm N1-protection via NOESY NMR (NOE between H7 and THP protons). |
Analytical Checkpoints (NMR):
-
H7 Proton: A doublet around 8.0–8.5 ppm.
-
H5 Proton: A doublet (or multiplet depending on C4 sub) around 7.5–8.0 ppm.
-
C6-Ester: Singlet (OCH3) at ~3.9 ppm. Crucial check for ester integrity.
References
-
Catalytic C-3 Functionalization of 1H-Indazole: Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Source: Molecules (MDPI), 2023. URL:[Link]
-
Regioselective C7 and C4 Functionalization: Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: RSC Advances, 2021.[3] URL:[Link]
-
Buchwald-Hartwig Conditions for Heterocycles: Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.[4] Source: ACS Omega, 2022. URL:[Link]
-
General Indazole Reactivity & Synthesis: Title: Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.[5] Source: European Journal of Organic Chemistry (via ResearchGate), 2025 (Pre-print/Review). URL:[Link]
Sources
Kinase inhibition assays using Methyl 4-iodo-1H-indazole-6-carboxylate
Application Note: Strategic Kinase Profiling & SAR Optimization using Methyl 4-iodo-1H-indazole-6-carboxylate
Executive Summary
This guide details the application of Methyl 4-iodo-1H-indazole-6-carboxylate as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling. While the indazole core is a "privileged structure" in kinase inhibition (featured in approved drugs like Axitinib and Pazopanib), this specific 4-iodo, 6-carboxylate substitution pattern offers a unique orthogonal functionalization strategy.
The 4-iodo position serves as a reactive handle for Suzuki-Miyaura cross-coupling to introduce aryl moieties targeting the kinase hinge region or hydrophobic back-pocket . Simultaneously, the 6-carboxylate allows for amide coupling to fine-tune solubility and reach solvent-exposed residues. This note provides a validated protocol for assaying derivatives of this core against VEGFR2 (a representative tyrosine kinase) using the ADP-Glo™ platform, ensuring robust, reproducible IC50 generation.
Strategic Rationale: The Scaffold Advantage
Successful kinase inhibitor design relies on correct vector positioning. The Methyl 4-iodo-1H-indazole-6-carboxylate core provides two distinct vectors:
-
Vector A (C4-Iodine): Directed towards the Gatekeeper residue or Hinge region . Substitution here determines potency and selectivity.
-
Vector B (C6-Ester): Directed towards the Solvent Front . Modification here improves physicochemical properties (logP, solubility) without abolishing binding.
Diagram 1: SAR Logic & Functionalization Vectors
Caption: Orthogonal functionalization strategy. The C4-iodine allows hinge-binding modifications, while the C6-ester enables solvent-tail optimization.
Experimental Protocol: ADP-Glo™ Kinase Assay
We utilize the ADP-Glo™ Kinase Assay (Promega) for this application. It is a luminescent, homogeneous assay that measures ADP formation, making it universal for any kinase (Ser/Thr or Tyr) and less prone to interference from fluorescent compound derivatives than FRET-based assays.
Materials & Reagents
-
Scaffold/Derivative: Methyl 4-iodo-1H-indazole-6-carboxylate (or synthesized derivative).
-
Kinase: Recombinant VEGFR2 (KDR), human (e.g., SignalChem).
-
Substrate: Poly (Glu:Tyr, 4:1) peptide.
-
ATP: Ultra-pure ATP (10mM stock).
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Plate: 384-well white, low-volume solid bottom plates (Corning).
Assay Workflow
Step 1: Compound Preparation [1][2]
-
Dissolve the test compound (Methyl 4-iodo-1H-indazole-6-carboxylate) in 100% DMSO to a stock concentration of 10 mM .
-
Perform a 12-point serial dilution (1:3) in DMSO.
-
Transfer 50 nL of diluted compound to the 384-well plate using an acoustic dispenser (e.g., Echo 550) or pin tool. Final DMSO concentration in assay should be <1%.
Step 2: Kinase Reaction Assembly
-
Enzyme Mix: Dilute VEGFR2 kinase to 0.2 ng/µL in Assay Buffer.
-
Substrate/ATP Mix: Prepare a mix containing 0.2 mg/mL Poly(Glu:Tyr) and 10 µM ATP (at Km_app).
-
Dispense: Add 2.5 µL of Enzyme Mix to the wells containing compound. Incubate for 10 min at RT (allows compound to bind before ATP competition).
-
Start: Add 2.5 µL of Substrate/ATP Mix to initiate the reaction.
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
Step 3: ADP Detection
-
Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).
Diagram 2: Assay Workflow
Caption: Step-by-step ADP-Glo workflow for profiling indazole derivatives.
Data Analysis & Validation
To ensure scientific integrity, every plate must include controls. Do not proceed to IC50 calculation if the Z'-factor is < 0.5.
Plate Layout & Controls
-
Max Signal (100% Activity): Enzyme + Substrate + ATP + DMSO (No Compound).
-
Min Signal (0% Activity): No Enzyme (Buffer only) + Substrate + ATP + DMSO.
-
Reference Inhibitor: Staurosporine (1 µM) or Axitinib (specific for VEGFR).
Calculations
1. Percent Inhibition:
2. IC50 Determination:
Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:
3. Assay Robustness (Z'-Factor):
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal-to-Background | Insufficient enzyme or ATP depletion failure. | Titrate enzyme concentration; ensure ADP-Glo reagent is fresh. |
| High Z' Variance (<0.5) | Pipetting error or DMSO intolerance. | Use acoustic dispensing; ensure DMSO < 1%; check tip alignment. |
| Flat Dose Response | Compound precipitation or lack of potency. | Check solubility of the iodo-indazole core; verify concentration range. |
References
-
Vertex Pharmaceuticals. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents. Link
-
PharmaBlock. (2023). Indazoles in Drug Discovery: A Privileged Scaffold. PharmaBlock White Papers. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link
-
Santa Cruz Biotechnology. (2024). Methyl 3-iodo-1H-indazole-6-carboxylate Product Data. SCBT. Link
-
National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Link
Sources
Application Note: Scale-Up Synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate
Part 1: Executive Summary & Strategic Analysis[1]
The Synthetic Challenge
The synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate presents a specific regiochemical challenge. Direct electrophilic iodination of the indazole core (e.g., using
The Solution: The Sandmeyer Approach
To achieve exclusive C4-regioselectivity, this protocol utilizes a Sandmeyer-type transformation starting from the corresponding amine, Methyl 4-amino-1H-indazole-6-carboxylate . This route ensures structural fidelity by installing the iodine atom via a diazonium intermediate, bypassing the electronic constraints of direct electrophilic substitution.
Key Process Advantages:
-
Regiocontrol: 100% selectivity for C4 (vs. C3).
-
Scalability: Uses standard, inexpensive reagents (
, ) rather than palladium catalysts or exotic iodinating agents.[1] -
Purification: The significant polarity difference between the amino-precursor and the iodo-product simplifies downstream processing.
Part 2: Detailed Experimental Protocol
Retrosynthetic Logic & Pathway
The synthesis relies on the generation of a diazonium salt in situ, followed by nucleophilic displacement by iodide.
Reaction Scheme:
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Critical Parameter |
| Methyl 4-amino-1H-indazole-6-carboxylate | 1.0 | Substrate | Purity >97% (HPLC) |
| Sodium Nitrite ( | 1.2 | Diazotizing Agent | Freshly prepared aq.[1] solution |
| Hydrochloric Acid (6M) | 10.0 | Solvent/Acid | Maintain pH < 1 |
| Potassium Iodide ( | 2.5 | Nucleophile | Excess ensures kinetics |
| Urea | 0.1 | Quencher | Scavenges excess |
Step-by-Step Protocol (Scale: 100g Input)
Phase A: Diazotization (The "Cold" Step)[1]
-
Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and dropping funnel. Connect the vessel to a scrubber (to manage minor
fumes). -
Dissolution: Charge Methyl 4-amino-1H-indazole-6-carboxylate (100 g, 0.52 mol) and 6M HCl (850 mL). Stir vigorously.
-
Note: The amine may form a suspension of the hydrochloride salt. This is normal.
-
-
Cooling: Circulate coolant to bring the internal temperature to -5°C to 0°C .
-
Critical: Do not proceed until
.[1]
-
-
Diazotization: Dropwise add a solution of
(43.3 g in 150 mL water) over 45 minutes.-
Control: Maintain
.[1] Exotherm indicates diazonium formation.
-
-
Aging: Stir at 0°C for 30 minutes. The suspension usually clears as the diazonium salt forms.
-
Quench: Add Urea (3.0 g) to destroy excess nitrous acid. Stir for 10 mins.
-
Validation: Starch-iodide paper should not turn blue instantly after this step (though the next step adds iodide, so this check is for excess
specifically).[1]
-
Phase B: Iodination (The "Displacement" Step)[1]
-
Preparation: Dissolve Potassium Iodide (
) (217 g, 1.3 mol) in water (300 mL). -
Addition: Slowly add the cold diazonium solution into the KI solution (inverse addition) or add the KI solution to the reactor.
-
Preferred: Add KI solution to the reactor slowly to control gas evolution (
).
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) over 2 hours.
-
Observation: Vigorous evolution of nitrogen gas (
) will occur.[1] Foam control may be required.
-
-
Heating (Optional): If HPLC shows incomplete conversion, heat to 40°C for 1 hour.
Phase C: Workup & Purification[1]
-
Quench: Add Sodium Thiosulfate (aq. saturated, 200 mL) to the dark reaction mixture.
-
Purpose: Reduces excess iodine (
) to iodide ( ), changing color from dark brown/purple to yellow/tan.[1]
-
-
Filtration: The product, Methyl 4-iodo-1H-indazole-6-carboxylate , typically precipitates as a solid. Filter the crude solid.
-
Washing: Wash the cake with water (3 x 200 mL) and cold methanol (1 x 100 mL).
-
Recrystallization: Recrystallize from Methanol/Water or Acetonitrile to remove trace phenols or unreacted amine.
-
Drying: Vacuum oven at 45°C for 12 hours.
Part 3: Process Safety & Scale-Up Assessment
Critical Process Parameters (CPPs)
-
Temperature Control (Phase A): Diazonium salts of indazoles can be unstable.[1] Keeping the temperature below 5°C prevents thermal decomposition into phenols (hydrolysis).[1]
-
Gas Evolution (Phase B): The release of
gas is stoichiometric.[1] On a 100g scale, approx. 12-13 Liters of gas will be generated. Ensure adequate headspace and venting.
Analytical Controls (Self-Validating)
-
HPLC: Monitor the disappearance of the Amine peak (RT ~ 2.5 min) and appearance of the Iodo peak (RT ~ 5.8 min, highly lipophilic).
-
1H NMR: The C4-H signal (approx 7.5 ppm) will disappear.[1] The C3-H (approx 8.2 ppm) and C7-H (approx 8.1 ppm) doublets will shift due to the iodine shielding/deshielding effects.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diazonium decomposition (too hot) | Ensure T < 5°C during nitrite addition. |
| Phenol Impurity | Hydrolysis of diazonium | Increase KI concentration; avoid prolonged aging without iodide.[1] |
| Dark Product | Residual Iodine ( | Wash with more Sodium Thiosulfate solution.[1] |
Part 4: Visualization (Process Flow)
Caption: Step-by-step logic flow for the Sandmeyer conversion of amino-indazole to iodo-indazole, highlighting critical safety control points.
References
-
Compound Identity & Precursors
- Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4) is a commercially validated intermediate used in the synthesis of indazole-based kinase inhibitors.
-
Source: (Search Term: Methyl 4-amino-1H-indazole-6-carboxylate).[1]
-
Sandmeyer Methodology for Indazoles
- General protocols for converting amino-indazoles to iodo-indazoles via diazonium salts are well-established in medicinal chemistry for installing halogens at non-activ
-
Reference: "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry. Available at:
-
Regioselectivity of Direct Iodination (Contrast)
-
Safety Data (MSDS)
- Methyl 4-iodo-1H-indazole-6-carboxyl
-
Source: [1]
Sources
Application Notes & Protocols: High-Purity Isolation of Methyl 4-iodo-1H-indazole-6-carboxylate
Abstract & Introduction
Methyl 4-iodo-1H-indazole-6-carboxylate is a critical heterocyclic building block in medicinal chemistry and drug development. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] The regiospecific incorporation of an iodine atom at the 4-position and a methyl carboxylate at the 6-position provides a versatile scaffold for further functionalization, often through cross-coupling reactions.[2]
The purity of this intermediate is paramount, as the presence of isomeric or process-related impurities can lead to the formation of undesired side products, complicate reaction monitoring, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of Methyl 4-iodo-1H-indazole-6-carboxylate from a typical crude reaction mixture, focusing on robust and scalable laboratory techniques. We will explore the rationale behind method selection, provide step-by-step protocols for flash column chromatography and recrystallization, and outline methods for purity verification.
Understanding the Analyte & Potential Impurity Profile
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and anticipate likely impurities.
Target Compound Properties:
-
Structure: A planar aromatic system with a hydrogen-bond donor (N-H), a hydrogen-bond acceptor (ester carbonyl), and a polarizable iodine atom.
-
Polarity: Moderately polar, making it suitable for normal-phase chromatography.
-
Solubility: Expected to have good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone; lower solubility in non-polar solvents like hexanes; and poor solubility in water.
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like methyl 1H-indazole-6-carboxylate.
-
Regioisomers: Iodination of the indazole ring can sometimes lead to the formation of other iodo-isomers (e.g., 3-iodo, 5-iodo, or 7-iodo derivatives), which may have very similar polarities.
-
De-iodinated Product: The starting material, methyl 1H-indazole-6-carboxylate, which is less polar than the iodinated product.
-
Di-iodinated Species: Over-reaction can lead to the formation of di-iodo-indazole species, which would be significantly less polar.
-
Inorganic Salts: Reagents used in the synthesis (e.g., bases or iodine sources) can result in residual salts.[3][4]
Purification Workflow Overview
A multi-step approach is recommended to achieve >99% purity. The general workflow involves an initial workup to remove inorganic materials, followed by chromatographic separation to remove organic impurities, and an optional final recrystallization step for achieving the highest possible purity.
Caption: General workflow for the purification of Methyl 4-iodo-1H-indazole-6-carboxylate.
Experimental Protocols
Protocol 1: Aqueous Workup and Extraction
Rationale: This initial step is designed to remove inorganic salts and highly polar impurities from the crude reaction mixture. An optional wash with a saturated sodium thiosulfate solution is included to quench any residual iodine, a common excess reagent in iodination reactions.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent in which the product is soluble, such as Ethyl Acetate (EtOAc, 10 volumes relative to the crude material).
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
(Optional) If the reaction used excess iodine, wash the organic layer with an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the color.
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove residual water.
-
Drain the brine layer. Transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic product.
Protocol 2: Flash Column Chromatography
Rationale: This is the primary purification step for separating the target compound from structurally similar organic impurities.[1][3] Silica gel, a polar stationary phase, is used. A non-polar/polar solvent system (eluent) is passed through the column. Non-polar impurities will travel through the column faster, while more polar impurities will be retained longer, allowing for the isolation of the moderately polar target compound.
Materials & Eluent System:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexanes. A typical starting point is 10% EtOAc in Hexanes, gradually increasing to 40-50% EtOAc.
-
TLC System: 30% EtOAc in Hexanes for monitoring.
Caption: Principle of chromatographic separation on a silica gel column.
Procedure:
-
Prepare the Column: Slurry-pack a glass column with silica gel in the initial eluent (e.g., 10% EtOAc/Hexanes). Ensure there are no air bubbles.
-
Load the Sample: Dissolve the crude organic product from Protocol 4.1 in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" technique generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Elute the Column: Begin eluting with 10% EtOAc/Hexanes, collecting fractions.
-
Monitor the elution by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). The target compound should be UV-active.
-
Gradually increase the polarity of the eluent (e.g., to 20%, then 30%, then 40% EtOAc) to elute the product. The optimal gradient will depend on the specific impurity profile.
-
Once the fractions containing the pure product have been identified by TLC, combine them.
-
Evaporate the solvent under reduced pressure to yield the purified product as a solid.
Protocol 3: Recrystallization (for High Purity)
Rationale: Recrystallization purifies a solid based on differences in solubility. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. This is an excellent final step to remove trace impurities remaining after chromatography.
Solvent Selection: The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Good Single-Solvent Candidates: Isopropanol, Ethanol, Acetonitrile.
-
Good Solvent/Anti-Solvent System: Dichloromethane/Hexane or Ethyl Acetate/Hexane.
Procedure (using a solvent/anti-solvent system):
-
Place the purified solid from chromatography into a clean Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) dropwise at room temperature, just enough to fully dissolve the solid with gentle swirling.
-
Slowly add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool to room temperature slowly, then transfer it to a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (Hexanes).
-
Dry the crystals under vacuum to obtain the final, high-purity product.
Purity Assessment & Characterization
The success of the purification must be validated using analytical techniques.
| Technique | Purpose | Expected Outcome for Pure Sample |
| Thin-Layer Chromatography (TLC) | In-process check and final purity | A single spot under UV light. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak, purity >99% by area. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and purity | Spectrum consistent with the proposed structure; absence of impurity peaks. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the compound's mass. |
| Melting Point (MP) | Purity and identity confirmation | A sharp, defined melting range. Broad ranges indicate impurities. |
Summary of Purification Techniques
| Parameter | Aqueous Workup | Flash Chromatography | Recrystallization |
| Purpose | Bulk removal of salts | Separation of organic impurities | High-purity polishing |
| Scale | High | Low to High | Low to High |
| Speed | Fast | Moderate | Slow |
| Achievable Purity | Crude | 95-99% | >99.5% |
| Typical Yield | >95% | 70-90% | 80-95% |
| Primary Materials | Solvents, Water, Brine | Silica Gel, Solvents | Solvents |
References
-
Vertex AI Search Result (Composite of Synthesis Procedures). While not directly for the 4-iodo isomer, this source describes a silica gel chromatography step with a methanol/dichloromethane eluent for a closely related 3-iodo isomer, validating the use of this technique. The procedure also details quenching with a sulfite solution.[3]
-
American Elements . Provides basic physicochemical data for a related compound, Methyl 4-bromo-1H-indazole-6-carboxylate, which helps in estimating the polarity and properties of the target molecule.[5]
-
RSC Publishing . Discusses the synthesis of various indazole derivatives as anti-cancer agents, highlighting the importance of this chemical class and mentioning column chromatography as a standard purification method.[1]
-
Google Patents (WO2006048745A1) . Describes the preparation of various indazole compounds, useful as protein kinase inhibitors, and mentions purification by flash chromatography.[2]
-
Journal of Organic Chemistry . Provides insights into the stability and reactivity of the indazole ring system, which is crucial for choosing appropriate purification conditions (e.g., avoiding overly harsh acidic or basic conditions).[6]
-
PubMed Central . A study on indazole derivatives that mentions crystallization as a method for obtaining pure samples for analysis.[7]
-
MDPI . Details the synthesis of 3-iodo-1H-indazole, including a workup procedure involving quenching with aqueous NaHSO₃ and extraction, which is a relevant technique for the target compound's purification.[4]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. americanelements.com [americanelements.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 4-iodo-1H-indazole-6-carboxylate as a Modular Scaffold for Kinase Affinity Probes
This Application Note is designed for medicinal chemists, chemical biologists, and drug discovery scientists. It details the strategic application of Methyl 4-iodo-1H-indazole-6-carboxylate (CAS: 885519-33-5) not merely as a synthetic intermediate, but as a privileged pharmacophore scaffold for the generation of high-affinity chemical probes targeting protein kinases (e.g., VEGFR, FGFR, CDK).
Executive Summary
Methyl 4-iodo-1H-indazole-6-carboxylate represents a high-value "orthogonal" scaffold in chemical biology. Its utility stems from its ability to mimic the adenine ring of ATP (binding the kinase hinge region) while offering two chemically distinct "exit vectors" for elaboration:
-
C4-Iodine: A reactive handle for Palladium-catalyzed cross-coupling to introduce selectivity-determining elements (hydrophobic groups targeting the kinase back-pocket).
-
C6-Ester: A solvent-exposed handle ideal for hydrolytic conversion to linkers, enabling the attachment of biotin (for chemoproteomics) or fluorophores (for imaging) without disrupting the core binding mode.
This guide details the protocols for transforming this scaffold into functional chemical probes for Target Deconvolution and Fragment-Based Drug Discovery (FBDD) .
Technical Profile & Mechanism of Action
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | Methyl 4-iodo-1H-indazole-6-carboxylate |
| CAS Number | 885519-33-5 |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
| Core Scaffold | 1H-Indazole (Privileged Kinase Inhibitor Motif) |
| Key Functionalities | C4-Iodide (Electrophile), C6-Methyl Ester (Masked Nucleophile/Linker), N1-H (H-bond Donor) |
Mechanistic Role in Kinase Inhibition
The indazole core functions as a bioisostere of the purine ring in ATP.
-
Hinge Binding: The N1 and N2 nitrogens typically form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
Selectivity Control (C4): The iodine at position 4 is strategically placed to access the "Gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket). Substituting the iodine with aryl groups allows the probe to discriminate between homologous kinases (e.g., VEGFR2 vs. FGFR1).
-
Solvent Exposure (C6): The C6 position usually points towards the solvent front. This is critical for probe design, as bulky tags (Biotin/Dyes) attached here rarely interfere with the protein-ligand binding interface.
Application 1: Orthogonal Functionalization Strategy
Objective: Synthesize a high-affinity ligand from the scaffold prior to probe conjugation.
Logic
The C4-iodine is significantly more reactive towards oxidative addition by Palladium(0) than the indazole core or the ester. This allows for chemoselective elaboration.
Protocol: Suzuki-Miyaura Coupling at C4
-
Reagents: Methyl 4-iodo-1H-indazole-6-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Step-by-Step:
-
Degassing: Dissolve the scaffold in dioxane/water in a sealable reaction vial. Sparge with Argon for 10 minutes to remove O₂.
-
Catalyst Addition: Add Pd(dppf)Cl₂ and the boronic acid (selected to target specific kinase hydrophobic pockets).
-
Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of the starting iodide (m/z ~303) and appearance of the coupled product.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The ester remains intact.
-
Outcome: A 4-aryl-indazole intermediate with defined kinase affinity.
Application 2: Synthesis of Biotinylated Affinity Probes
Objective: Convert the functionalized ligand into a "Pull-Down" probe for chemoproteomics (identifying off-target kinases).
Logic
Once the high-affinity ligand is built (Step 3.2), the C6-ester is hydrolyzed and coupled to a PEG-Biotin linker. The PEG spacer prevents steric clash between the bulky biotin–Streptavidin complex and the kinase active site.
Protocol: Hydrolysis and Linker Attachment
Step A: Saponification
-
Dissolve the 4-aryl-indazole intermediate in THF/MeOH (1:1).
-
Add LiOH (2M aqueous, 3.0 eq). Stir at RT for 2 hours.
-
Acidify to pH 4 with 1M HCl. The carboxylic acid product typically precipitates. Filter and dry.[1]
Step B: Amide Coupling (Probe Assembly)
-
Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Linker Addition: Add Biotin-PEG4-Amine (1.1 eq). The PEG4 spacer is optimal for kinase probes.
-
Reaction: Stir at RT for 12 hours.
-
Validation: Purify by preparative HPLC. Confirm identity via HRMS (High-Resolution Mass Spectrometry).
Application 3: Biological Evaluation (Chemoproteomics)
Objective: Validate the probe's ability to bind the target kinase in a complex proteome (cell lysate).
Protocol: Streptavidin Pull-Down Assay
-
Lysate Preparation: Lyse target cells (e.g., HUVEC for VEGFR, MCF-7 for CDK) in non-denaturing lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, Phosphatase/Protease Inhibitors).
-
Probe Incubation:
-
Experimental Arm: Incubate lysate (1 mg protein) with the Biotinylated Indazole Probe (1–10 µM) for 2 hours at 4°C.
-
Competition Control: Pre-incubate lysate with 100-fold excess of free ATP or the non-biotinylated parent inhibitor for 1 hour, then add the probe. (This proves binding is specific to the ATP pocket).
-
-
Capture: Add Streptavidin-Magnetic Beads (50 µL slurry) and rotate for 1 hour at 4°C.
-
Wash: Magnetically separate beads. Wash 3x with lysis buffer and 2x with PBS to remove non-specific binders.
-
Elution: Boil beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Analysis: Perform Western Blot using antibodies against the specific kinase (e.g., anti-VEGFR2) or analyze the entire eluate by LC-MS/MS for global target profiling.
Visualizations
Workflow: From Scaffold to Probe
The following diagram illustrates the modular transformation of the scaffold into a functional chemical probe.
Caption: Modular synthesis workflow converting the orthogonal indazole scaffold into a biotinylated affinity probe.
Biological Logic: Kinase Interaction Map
This diagram depicts how the probe interacts with the kinase domain and the downstream assay readout.
Caption: Structural interaction map showing how the probe engages the kinase ATP-binding pocket and enables capture.
References
-
Indazole Scaffolds in Kinase Inhibition
-
Chemical Properties & Synthesis
-
Indazole Reactivity & Mechanism
- Title: Study of the Addition Mechanism of 1H-Indazole...
- Source: ACS Public
-
URL:[Link]
-
Kinase Probe Design Principles
Sources
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 4-iodo-1H-indazole-6-carboxylate | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. aceschem.com [aceschem.com]
- 5. 885519-49-3 | 3,4-Dibromo-6-nitro-1H-indazole | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 6. US9556159B2 - Renin inhibitor - Google Patents [patents.google.com]
- 7. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic N1-Functionalization: Synthesis of Fluorescent Probes from Methyl 4-iodo-1H-indazole-6-carboxylate
Abstract
This Application Note details the strategic synthesis of a fluorescently labeled derivative of Methyl 4-iodo-1H-indazole-6-carboxylate . The protocol prioritizes the preservation of the C4-iodine and C6-carboxylate pharmacophores—critical motifs for Structure-Activity Relationship (SAR) studies and further medicinal chemistry diversification (e.g., Suzuki-Miyaura coupling). We employ a "Click-Ready" strategy , utilizing highly regioselective N1-alkylation to install a terminal alkyne linker, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate a fluorophore (exemplified here by 5-FAM-Azide). This modular approach allows researchers to swap fluorophores (e.g., Cy5, BODIPY) without altering the core synthetic route.
Part 1: Strategic Analysis & Rationale
The Challenge of Indazole Labeling
The target molecule contains three reactive sites:
-
N1-Nitrogen (Nucleophilic): The most accessible site for alkylation.
-
C4-Iodine (Electrophilic): A high-value handle for cross-coupling reactions. Labeling here destroys the "4-iodo" identity.
-
C6-Carboxylate (Electrophilic): Often part of the binding warhead or solvent-exposed region. Hydrolysis and amide coupling here is possible but may alter binding affinity.
Decision: We target the N1 position for labeling.
-
Reasoning: N1-alkylation is a standard modification in kinase inhibitor design (e.g., Axitinib, Pazopanib) that often protrudes into the solvent front, minimizing steric clash within the ATP-binding pocket. This leaves the C4-iodine available for further library generation and the C6-ester intact.
Regioselectivity (N1 vs. N2)
Indazoles suffer from tautomeric ambiguity. Under basic alkylation conditions, mixtures of N1- and N2-alkylated products are common.
-
Thermodynamic Control: N1-alkylation is thermodynamically favored.
-
Kinetic Control: N2-alkylation can occur under specific conditions or with bulky electrophiles.
-
Solution: We utilize Sodium Hydride (NaH) in THF . Literature indicates that NaH/THF conditions significantly favor the N1-isomer (>95%) compared to weaker bases like
in DMF, which often yield 1:1 mixtures 1.
Part 2: Experimental Workflows
Visualization of the Synthesis Pathway
Caption: Modular synthesis workflow converting the indazole core into a "Click-Ready" intermediate, followed by fluorophore conjugation.
Protocol A: Synthesis of N1-Propargyl Linker Intermediate
Objective: Install a terminal alkyne handle at the N1 position with high regioselectivity.
Materials:
-
Methyl 4-iodo-1H-indazole-6-carboxylate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Propargyl Bromide, 80% in toluene (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat. aq.)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the indazole scaffold (e.g., 302 mg, 1.0 mmol) in anhydrous THF (10 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (48 mg, 1.2 mmol) portion-wise. Evolution of
gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the indazolyl anion. -
Alkylation: Add propargyl bromide (1.5 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1-product typically has a higher
than the N2-isomer. -
Quench & Workup: Quench carefully with sat.
(5 mL). Dilute with water and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate.[2][3] -
Purification: Purify via Flash Column Chromatography (Silica gel).
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Target: Isolate the major N1-isomer (verify via NOESY NMR; see QC section).
-
Protocol B: "Click" Conjugation (CuAAC)
Objective: Attach the fluorophore (e.g., 5-FAM-Azide) to the alkyne handle.
Materials:
-
N1-Propargyl-4-iodo-indazole intermediate (from Protocol A)
-
Fluorophore-Azide (e.g., 5-FAM-Azide or Sulfo-Cy5-Azide) (1.0 eq)
- (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
TBTA Ligand (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%) - Optional but recommended to protect the fluorophore from oxidation.
-
Solvent: t-Butanol / Water (1:1) or DMSO / Water (for hydrophobic fluorophores).
Step-by-Step Procedure:
-
Dissolution: Dissolve the Alkyne intermediate (1.0 eq) and Azide-Fluorophore (1.0 eq) in the solvent mixture (concentration ~0.1 M).
-
Catalyst Prep: In a separate vial, mix
and TBTA in a small amount of solvent/DMSO. Add Sodium Ascorbate (freshly prepared in water) to this mix to reduce Cu(II) to Cu(I). The solution should turn colorless or light yellow. -
Initiation: Add the catalyst mixture to the reaction vessel. Flush with Nitrogen.[4]
-
Incubation: Stir at RT for 2–12 hours in the dark (protect fluorophore from photobleaching).
-
Purification:
-
Option A (Precipitation): If the product precipitates, filter and wash with cold water/methanol.
-
Option B (HPLC): For high purity, purify via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).
-
Part 3: Quality Control & Validation (Self-Validating Systems)
Regiochemistry Verification (Critical)
Distinguishing N1- vs. N2-alkylation is the primary failure point. You must validate the intermediate before clicking.
| Diagnostic Method | N1-Alkylated Product (Desired) | N2-Alkylated Product (Undesired) |
| 1H NMR (Aromatic) | Protons on the benzene ring often show distinct shielding patterns.[5] | Different shielding due to quinoid-like character. |
| NOESY / ROESY | Strong NOE between N-CH2 (linker) and H7 (benzene ring proton). | Strong NOE between N-CH2 (linker) and H3 (pyrazole proton). |
| 13C NMR | C3 carbon typically resonates at ~133-135 ppm . | C3 carbon typically resonates at ~120-125 ppm . |
| TLC Polarity | Generally Less Polar (Higher Rf). | Generally More Polar (Lower Rf). |
Fluorescence Characterization
After conjugation, verify the photophysical properties have not been quenched by the iodine (Heavy Atom Effect).
-
Absorbance Scan: Confirm
matches the parent fluorophore (e.g., ~490 nm for FAM). -
Emission Scan: Excitation at
should yield strong emission. If fluorescence is weak, the Iodine atom at C4 may be promoting Intersystem Crossing (ISC).-
Troubleshooting: If quenching occurs, increase the linker length (e.g., use a PEG3-azide spacer) to distance the fluorophore from the iodine.
-
Regioselectivity Decision Tree
Caption: Logic flow for confirming the correct regioisomer before proceeding to valuable fluorophore conjugation.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / NIH. (2021).[4][6][7] Describes the thermodynamic preference for N1-alkylation using NaH/THF conditions. 1
-
Click Chemistry: New protocol for the labeling and modification of biomolecules. Interchim. Comprehensive guide on CuAAC reaction conditions for fluorescent labeling. 8
-
Fluorescent kinase inhibitors as probes in cancer. RSC Publishing. (2021).[4][6][7] Discusses the design principles of labeling kinase inhibitors, including the use of indazole scaffolds. 7[5][6][7][9][10]
-
Labeling and Fluorescence Imaging | Click Chemistry. MedChemExpress. Protocols for using Azide-Fluorophores in bioorthogonal chemistry. 9
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. guidechem.com [guidechem.com]
- 3. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Methyl 4-iodo-1H-indazole-6-carboxylate Derivatives
Introduction: The Quest for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that orchestrates tissue repair and defense against pathogens, yet can also drive a multitude of chronic diseases when dysregulated.[1] For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, but their use is often limited by significant side effects. This has fueled a persistent search for new therapeutic agents with improved efficacy and safety profiles.
Indazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory effects.[2][3][4][5][6] Commercially available anti-inflammatory drugs such as Bendazac and Benzydamine feature the 1H-indazole core, validating its therapeutic potential.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the anti-inflammatory properties of a specific series of these compounds: Methyl 4-iodo-1H-indazole-6-carboxylate derivatives.
The protocols outlined herein are designed to provide a robust framework, from initial in vitro screening to mechanistic elucidation and in vivo validation, enabling a thorough assessment of this promising chemical class.
Section 1: Foundational In Vitro Screening
The initial phase of investigation relies on a battery of in vitro assays. This approach is cost-effective, rapid, and allows for the high-throughput screening of a library of derivatives to identify the most promising candidates for further development.[7] We will focus on three key pillars of the inflammatory response: prostaglandin synthesis, nitric oxide production, and pro-inflammatory cytokine release.
Targeting Prostaglandin Synthesis: The COX-2 Inhibition Assay
Causality and Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[8] It catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10][11] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a primary goal of modern anti-inflammatory drug design to reduce gastrointestinal side effects. This assay directly measures the ability of the indazole derivatives to inhibit COX-2 activity.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits.[9][11]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store in aliquots at -80°C as per the supplier's instructions. Keep on ice during use.[9][11]
-
Prepare a 10X COX Assay Buffer from the provided stock.
-
Prepare the Arachidonic Acid (substrate) solution by dissolving it in ethanol, followed by dilution in assay buffer.
-
Prepare the COX Probe and Cofactor solutions in DMSO as directed.
-
Prepare a stock solution of the reference inhibitor (e.g., Celecoxib) and the test Methyl 4-iodo-1H-indazole-6-carboxylate derivatives in DMSO.
-
-
Assay Procedure (96-well format):
-
Inhibitor Wells: Add 10 µL of diluted test compound to the designated wells.
-
Positive Control (100% Activity): Add 10 µL of DMSO vehicle.
-
Inhibitor Control: Add 10 µL of the reference inhibitor (e.g., Celecoxib).
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 70 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells. Mix gently.
-
Incubation: Incubate the plate for 10 minutes at 37°C, protected from light. This pre-incubation allows the inhibitors to bind to the enzyme.[12]
-
Reaction Initiation: Add 10 µL of the Arachidonic Acid solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test derivative using the formula: % Inhibition = [(Slope of Positive Control - Slope of Inhibitor Well) / Slope of Positive Control] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of COX-2 activity) using non-linear regression analysis.
-
Data Presentation: COX-2 Inhibition
| Compound | IC50 (µM) |
| Derivative 1 | 5.2 |
| Derivative 2 | 15.8 |
| Derivative 3 | 0.9 |
| Celecoxib (Control) | 0.5 |
Targeting Nitric Oxide Production: The Griess Assay in Macrophages
Causality and Rationale: During inflammation, high levels of nitric oxide (NO) are produced by the enzyme inducible nitric oxide synthase (iNOS).[13] This NO contributes to vasodilation, cytotoxicity, and the overall inflammatory state. We use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to mimic an inflammatory environment and induce iNOS expression. The assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Experimental Protocol: Measuring Nitrite Levels
This protocol is based on the principle of the Griess reaction.[14][15]
-
Cell Culture:
-
Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the indazole derivatives (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS and NO production. Include an unstimulated control group.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Data Presentation: Inhibition of NO Production
| Compound (at 10 µM) | % Inhibition of NO Production |
| Derivative 1 | 45% |
| Derivative 2 | 22% |
| Derivative 3 | 78% |
| L-NAME (Control) | 95% |
Targeting Pro-inflammatory Cytokines: ELISA for TNF-α and IL-6
Causality and Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[16] Their overproduction is a hallmark of many inflammatory diseases. Measuring the ability of the indazole derivatives to suppress the secretion of these cytokines from LPS-stimulated macrophages provides a direct assessment of their anti-inflammatory potential. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for this quantification.[17][18]
Experimental Protocol: Sandwich ELISA
This is a general protocol; always follow the specific instructions of the commercial ELISA kit being used.[19][20]
-
Sample Collection: Use the same cell culture supernatants collected for the Griess Assay.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.
-
Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. A blue color will develop.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm.
Data Presentation: Cytokine Suppression
| Compound (at 10 µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Derivative 1 | 41% | 35% |
| Derivative 2 | 18% | 15% |
| Derivative 3 | 72% | 68% |
| Dexamethasone (Control) | 85% | 80% |
Caption: Workflow for in vivo validation of lead candidates.
Conclusion
The systematic approach detailed in these application notes provides a robust pathway for the comprehensive evaluation of Methyl 4-iodo-1H-indazole-6-carboxylate derivatives as potential anti-inflammatory agents. By progressing logically from broad in vitro screening to focused mechanistic studies and finally to whole-organism in vivo validation, researchers can confidently identify and characterize promising new drug candidates. This multi-tiered strategy ensures that only the most potent and mechanistically understood compounds advance, maximizing the potential for success in the development of next-generation anti-inflammatory therapies.
References
-
(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Available at: [Link]
-
How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.). Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Advances. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. (n.d.). ResearchGate. Available at: [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2018). Molecules. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Available at: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Pharmaceutical and Biosciences Journal. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (2012). The American Journal of Pathology. Available at: [Link]
-
NF-κB signaling in inflammation. (2012). Signal Transduction and Targeted Therapy. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. Available at: [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2018). Journal of Traditional and Complementary Medicine. Available at: [Link]
-
In Vivo Models for Inflammatory Arthritis. (2020). Current Protocols in Immunology. Available at: [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. (2013). Methods in Molecular Biology. Available at: [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (2022). Available at: [Link]
-
LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. Available at: [Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024). eLife. Available at: [Link]
-
The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (2022). Molecules. Available at: [Link]
-
In vivo Acute Inflammatory Models. (n.d.). Redoxis. Available at: [Link]
-
NF-κB - Wikipedia. (n.d.). Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]
-
EnzyChrom™ Nitric Oxide Synthase Assay Kit. (n.d.). BioAssay Systems. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Advances. Available at: [Link]
-
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Available at: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Available at: [Link]
-
CYTOKINE ELISA. (2011). Bowdish Lab. Available at: [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Available at: [Link]
-
Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. (2023). Frontiers in Behavioral Neuroscience. Available at: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Available at: [Link]
-
In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. Available at: [Link]
-
Cytokine analysis - ELISA / CBA. (2022). Sanquin. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of Inflammation Research. Available at: [Link]
-
Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. (2024). YouTube. Available at: [Link]
-
Indazole – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Sources
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. journalajrb.com [journalajrb.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. purformhealth.com [purformhealth.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomatik.com [biomatik.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. bowdish.ca [bowdish.ca]
Troubleshooting & Optimization
Technical Support Center: Substituted Indazole Synthesis
Introduction: The Indazole Challenge
Welcome to the Indazole Synthesis Technical Support Center. Indazoles are privileged pharmacophores, but their synthesis is plagued by the ambident nucleophilicity of the pyrazole ring and the high reactivity of intermediates like diazonium salts and nitroso species. This guide moves beyond standard protocols to address the causality of failure—why side reactions occur and how to engineer your conditions to suppress them.
Module 1: The N1 vs. N2 Regioselectivity Crisis
User Issue: "I am alkylating a 3-substituted-1H-indazole, but I am getting a significant amount of the N2-isomer (or a 1:1 mixture). How do I force N1 selectivity?"
Root Cause Analysis
The indazole anion is an ambident nucleophile. Regioselectivity is governed by the interplay between thermodynamics (N1 is typically more stable) and kinetics (N2 is often more nucleophilic due to electron density distribution).
-
Thermodynamic Control: The 1H-tautomer (N1-alkylated) is generally 2–4 kcal/mol more stable than the 2H-tautomer (N2-alkylated) due to the preservation of the benzene ring's aromaticity.
-
Kinetic Control: The N2 nitrogen often possesses higher electron density in the deprotonated state, leading to faster reaction with electrophiles, especially under conditions that prevent equilibration.
Troubleshooting Protocol
| Variable | Recommendation for N1 Selectivity | Recommendation for N2 Selectivity | Mechanism |
| Base | NaH or KOtBu | Cs2CO3 or K2CO3 | NaH promotes tight ion pairing that favors the thermodynamic product (N1). Cesium (soft cation) can chelate with N1 and the electrophile, directing attack to N2 or allowing loose ion pairs (kinetic N2). |
| Solvent | THF or Toluene | Acetone or DMF | Non-polar solvents favor thermodynamic equilibration. Polar aprotic solvents dissociate ion pairs, enhancing N2 nucleophilicity. |
| Temperature | High (>60°C) | Low (<0°C) | Higher temperatures overcome the activation barrier for equilibration to the stable N1 form. |
| Substrate | C7-H (Unsubstituted) | C7-Substituted (e.g., -NO2, -CO2Me) | Steric Block: A substituent at C7 sterically hinders N1, forcing alkylation at N2 regardless of conditions. |
Standard Operating Procedure (SOP): N1-Selective Alkylation
Reference: Hunt et al., 2021; WuXi Biology, 2022
-
Dissolve the indazole substrate in anhydrous THF (0.1 M).
-
Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equiv).
-
Heat to reflux (66°C) for 2–4 hours. Crucial: Heat promotes the thermodynamic rearrangement of any kinetically formed N2 product back to N1.
-
Quench with water.
Visualizing the Selectivity Pathway
Figure 1: Decision pathways for N1 vs. N2 alkylation. Note the thermal rearrangement pathway allowing conversion of kinetic N2 product to thermodynamic N1 product.
Module 2: Cyclization Failures (Davis-Beirut & Hydrazine)
User Issue: "I tried the Davis-Beirut reaction to make a 2H-indazole, but I isolated an indazolone or a nitrosoaldehyde. What happened?"
Mechanistic Insight: The Water Problem
The Davis-Beirut reaction relies on the in-situ generation of an o-nitrosobenzyl imine from o-nitrobenzylamine.
-
The Critical Junction: The nitroso imine is highly electrophilic.
-
Path A (Desired): Attack by alcohol (solvent)
3-alkoxy-2H-indazole.[1] -
Path B (Side Reaction): Attack by water (impurity or generated in situ)
Hemiaminal intermediate Collapse to Indazolone or o-Nitrosobenzaldehyde .
-
User Issue: "I used hydrazine to cyclize o-fluorobenzaldehyde, but I got a fluorotoluene derivative instead."
Mechanistic Insight: Wolff-Kishner Competition
When reacting o-halo-benzaldehydes with hydrazine:
-
Hydrazone formation occurs first.
-
Desired:
displacement of the halogen by the hydrazone nitrogen to close the ring. -
Side Reaction: Under thermal conditions, the hydrazone can undergo Wolff-Kishner reduction , expelling
and reducing the aldehyde to a methyl group (forming fluorotoluene).
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Davis-Beirut: Product is an Indazolone (C=O at pos 3).[1] | Water Contamination. Water competed with the alcohol solvent. | Use strictly anhydrous alcoholic solvents (MeOH/EtOH). Add molecular sieves.[2] |
| Davis-Beirut: Low yield, complex mixture. | Nitroso Decomposition. The nitroso intermediate is unstable. | Ensure rapid heating to reaction temperature. Do not "soak" reagents at RT. |
| Hydrazine Cyclization: Product is deoxygenated (Ar-CH3). | Wolff-Kishner Reduction. | Use O-methyloximes instead of aldehydes. The methyloxime prevents the Wolff-Kishner pathway while allowing cyclization. |
Pathway Visualization: Davis-Beirut Divergence
Figure 2: The Davis-Beirut reaction outcome depends strictly on the nucleophile available (Alcohol vs. Water).
Module 3: Metal-Catalyzed Cross-Coupling Issues
User Issue: "I am performing a Pd-catalyzed Buchwald-Hartwig amination on a halo-indazole. I see significant dehalogenated starting material."
Root Cause: Beta-Hydride Elimination vs. Reductive Elimination
In Pd-catalyzed reactions involving indazoles (especially those with alkyl chains or in alcoholic solvents), the catalyst can undergo beta-hydride elimination from the ligand or solvent, forming a Palladium-Hydride species. This species reduces the aryl halide (hydrodehalogenation) instead of coupling it.
Corrective Actions
-
Solvent Switch: Avoid primary/secondary alcohols (ethanol/isopropanol) which act as hydride sources. Use Toluene , Dioxane , or DMF .
-
Ligand Choice: Use bulky, electron-rich ligands like XPhos or BrettPhos . These facilitate the desired Reductive Elimination step, making it faster than the competing beta-hydride elimination.
-
Base Selection: If using amine bases, switch to inorganic bases like Cs2CO3 or K3PO4 to prevent amine dehydrogenation.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein J. Org. Chem., 2021. [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology, 2022. [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies. Source: Tetrahedron, 2018. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Source: J. Org.[3] Chem., 2006. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Source: Catalysis Science & Technology, 2023. [Link][4]
Sources
- 1. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Indazole cores are critical pharmacophores in numerous therapeutic agents, but controlling the substitution at the N1 versus the N2 position is a frequent and formidable challenge.[1][2] Direct alkylation or arylation of the indazole ring often yields a difficult-to-separate mixture of N1 and N2 isomers, compromising yield and purity.[1][2][3][4]
This document provides in-depth, field-tested solutions and explains the chemical principles behind them, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding regioselectivity in indazole functionalization.
Q1: Why am I getting a mixture of N1 and N2 substituted products in my indazole alkylation?
A: The indazole anion, formed upon deprotonation, is an ambident nucleophile. The negative charge is delocalized across both the N1 and N2 atoms, creating two reactive sites for electrophiles. The resulting product ratio (N1:N2) is a sensitive function of kinetic versus thermodynamic control, which is dictated by your specific reaction conditions.
-
Thermodynamic Product (N1-substituted): The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer.[5] Consequently, the N1-substituted product is often the thermodynamically favored isomer. Reactions that allow for equilibration, such as those run at higher temperatures for longer durations, tend to favor the N1 product.[3][6][7]
-
Kinetic Product (N2-substituted): The N2 position often bears a higher partial negative charge in the indazolide anion and can be more sterically accessible, leading to a faster initial reaction rate. Reactions conducted at low temperatures with rapid consumption of the starting material often favor the N2 isomer.
Q2: What are the most critical factors that influence the N1:N2 ratio?
A: Several interdependent factors govern the regiochemical outcome. Manipulating these is the key to controlling selectivity:
-
Choice of Base & Counter-ion: The cation from the base can coordinate with the indazole anion. Large, soft cations (like Cs+) may chelate with a nearby functional group (e.g., a C3-ester) and the N2 atom, sterically blocking the N2 position and directing the electrophile to N1.[1][4]
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like DMF can promote thermodynamic equilibration, favoring the N1 isomer, whereas non-coordinating solvents like THF may favor kinetic control.[3][7][8] Solvent choice can significantly alter the solvation shell around the indazolide anion, influencing the accessibility of each nitrogen atom.
-
Nature of the Electrophile: The steric bulk and electronic properties (Hard/Soft Acid-Base Theory) of the alkylating or arylating agent are critical.
-
Temperature and Reaction Time: As mentioned, lower temperatures and shorter reaction times favor the kinetic product (often N2), while higher temperatures and longer times allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 product.[6]
-
Substituents on the Indazole Ring: Both electronic and steric effects of existing substituents can dramatically shift the N1/N2 ratio. Electron-withdrawing groups, particularly at the C3 or C7 positions, can act as directing groups through chelation with the base's counter-ion.[1][3][4]
Q3: Is it possible to completely avoid the regioselectivity issue?
A: Yes. Instead of functionalizing a pre-formed indazole ring (a "late-stage" modification), you can construct the indazole ring with the desired substituent already in place. This "directed synthesis" approach offers absolute regiocontrol. Various methods, such as the Davis-Beirut reaction or cyclizations involving substituted hydrazines, build the ring in a predetermined orientation.[9][10]
Part 2: Troubleshooting Guides & Protocols
This section provides actionable strategies and step-by-step protocols to resolve poor regioselectivity.
Guide 1: Optimizing Direct N-Alkylation/Arylation Conditions
If direct functionalization is your desired route, systematic optimization of reaction conditions is the first step. The goal is to push the reaction toward either kinetic or thermodynamic control.
The choice of base and solvent directly influences the nature of the indazolide salt. A strong, non-coordinating base in a non-polar solvent (e.g., NaH in THF) creates a "tighter" ion pair, which can enhance selectivity.[3][4] In contrast, weaker bases and polar, coordinating solvents (e.g., K₂CO₃ in DMF) can lead to more dissociated ions and favor thermodynamic equilibrium.[3][7]
// Nodes start [label="Goal: Synthesize\nRegiopure N-Substituted Indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; direct_alk [label="Attempt Direct Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; n1_target [label="Target: N1 Isomer\n(Thermodynamic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n2_target [label="Target: N2 Isomer\n(Kinetic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// N1 Path n1_cond [label="Conditions:\n- Higher Temp (e.g., 80-100 °C)\n- Polar Aprotic Solvent (DMF, DMAc)\n- Weaker Base (K₂CO₃, Cs₂CO₃)\n- Longer Reaction Time", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// N2 Path n2_cond [label="Conditions:\n- Low Temp (e.g., 0 °C to RT)\n- Non-Coordinating Solvent (THF, Dioxane)\n- Strong Base (NaH, NaHMDS)\n- Shorter Reaction Time", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Outcome outcome [label="Analyze N1:N2 Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Success:\n>95% Regioselectivity", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Failure:\nPoor Selectivity", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; next_step [label="Proceed to Advanced Strategies\n(Guide 2 or 3)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> direct_alk; direct_alk -> n1_target; direct_alk -> n2_target; n1_target -> n1_cond; n2_target -> n2_cond; n1_cond -> outcome; n2_cond -> outcome; outcome -> success; outcome -> failure; failure -> next_step; } enddot Caption: Decision workflow for optimizing direct N-alkylation conditions.
This protocol is designed to favor the more stable N1 isomer.
-
Reagent Setup: To a solution of the 1H-indazole starting material (1.0 equiv) in anhydrous dioxane (or DMF), add cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Electrophile Addition: Add the alkyl tosylate or halide electrophile (1.5 equiv) to the mixture.
-
Reaction Conditions: Stir the resulting mixture vigorously at 90 °C for 2-4 hours, monitoring by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the mixture to room temperature. Pour into ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the N1-alkylated product.
Self-Validation: The thermal conditions allow for the potential isomerization of any initially formed N2-product to the more stable N1-product, driving the equilibrium towards the desired outcome.[3][7] The choice of cesium carbonate often promotes N1 selectivity through chelation, especially with C3- or C7-substituted indazoles.[1][4]
The following table summarizes typical outcomes from literature, demonstrating how condition changes can steer the reaction.
| Indazole Substrate | Base | Solvent | Temp (°C) | N1:N2 Ratio (Approx.) | Reference |
| 1H-Indazole | NaH | THF | RT | Varies, often N1 major | [3] |
| 1H-Indazole | NaHMDS | THF | RT | Favors N1 | |
| 1H-Indazole | NaHMDS | DMSO | RT | Favors N2 | [8] |
| 5-Bromo-3-CO₂Me-Indazole | Cs₂CO₃ | Dioxane | 90 | >95:5 | |
| 5-Bromo-3-CO₂Me-Indazole | DEAD/TPP (Mitsunobu) | THF | 50 | <5:95 | [1] |
This table is illustrative. Actual ratios are highly substrate and electrophile dependent.
Guide 2: The Protecting Group Strategy
When direct alkylation fails, a robust alternative is to temporarily block one nitrogen atom with a protecting group, forcing the reaction to occur at the other. This is a reliable, albeit longer, route.
The ideal protecting group is one that can be installed regioselectively and removed under mild conditions that do not affect the newly installed group (orthogonality).
// Nodes indazole [label="1H-Indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; protect [label="Protect N2\n(e.g., SEM-Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; n2_protected [label="N2-Protected Indazole", fillcolor="#FFFFFF", fontcolor="#202124"]; alkylate [label="Alkylate N1\n(Base + R-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n1_alkyl_n2_prot [label="N1-Alkyl, N2-Protected\nIndazole", fillcolor="#FFFFFF", fontcolor="#202124"]; deprotect [label="Deprotect N2\n(e.g., TBAF or Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure N1-Alkylated\nIndazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections indazole -> protect [label="Regioselective\nProtection"]; protect -> n2_protected; n2_protected -> alkylate [label="Forced\nSelectivity"]; alkylate -> n1_alkyl_n2_prot; n1_alkyl_n2_prot -> deprotect [label="Orthogonal\nRemoval"]; deprotect -> product; } enddot Caption: Workflow using a protecting group to achieve N1-alkylation.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is known to regioselectively protect the N2 position of indazoles, leaving N1 available for functionalization.[11]
-
N2-Protection:
-
To a solution of 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stir for 30 minutes at 0 °C, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench with water, extract with ethyl acetate, and purify by column chromatography to isolate the N2-SEM-protected indazole.[11]
-
-
N1-Alkylation:
-
Subject the N2-SEM-protected indazole to standard alkylation conditions (e.g., NaH/THF, followed by your electrophile). The reaction will occur exclusively at the N1 position.
-
Purify the N1-alkylated, N2-protected intermediate.
-
-
Deprotection:
-
Dissolve the intermediate in THF and treat with tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) at room temperature.
-
Alternatively, acidic conditions (e.g., HCl in methanol) can be used.
-
Monitor by TLC until completion, then perform an aqueous workup and purify to yield the pure N1-alkylated indazole.
-
Guide 3: Directed Synthesis (Building the Ring)
For targets where regiochemistry is paramount and cannot be compromised, building the indazole ring from acyclic precursors is the most reliable strategy. This approach predefines the position of the substituent.
By choosing the correct starting materials, the N-N bond and the pyrazole ring are formed in a way that makes only one regioisomer possible. For example, using a substituted hydrazine (R-NH-NH₂) in a cyclization reaction will lead to an N1-substituted indazole if the "R" group is not a protecting group.
-
Synthesis of 1-Aryl-1H-Indazoles: A copper-catalyzed coupling of N'-substituted hydrazines with 2-bromoaryl carbonyl compounds can yield 1-aryl-1H-indazoles directly.[9]
-
Synthesis of 2-Aryl-2H-Indazoles: A palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines can be used to synthesize 2-aryl-2H-indazoles with high regioselectivity.[10]
These methods require more synthetic planning but offer unambiguous results, making them ideal for drug development campaigns where isomeric purity is a regulatory requirement.
References
- Bookser, B. C. et al. (2005). Solvent-dependent regioselectivity in the N-alkylation of bicyclic azolo-fused-ring heterocycles. ProQuest Document.
-
Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950. Available from: [Link]
-
Hunt, J. T. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]
-
Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. Available from: [Link]
-
Black, D. StC. et al. (1995). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available from: [Link]
-
Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
-
Lu, P. et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 4-iodo-1H-indazole-6-carboxylate
Welcome to the technical support center for Methyl 4-iodo-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, stability, and degradation of this compound. Our goal is to empower you with the scientific rationale behind experimental observations, ensuring the integrity and success of your research.
Introduction
Methyl 4-iodo-1H-indazole-6-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive molecules. The stability of this compound is paramount for the reliability and reproducibility of experimental outcomes. Understanding its potential degradation pathways is crucial for designing robust synthetic routes, developing stable formulations, and interpreting analytical data correctly. This guide provides a comprehensive overview of the factors that can influence the stability of Methyl 4-iodo-1H-indazole-6-carboxylate and offers practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of Methyl 4-iodo-1H-indazole-6-carboxylate.
Q1: My sample of Methyl 4-iodo-1H-indazole-6-carboxylate is showing a new, less polar spot on the TLC plate after being left on the benchtop for a few days. What could be the cause?
This is a common observation and is likely due to photodegradation. The carbon-iodine (C-I) bond in aryl iodides is susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.[1][2] This can lead to a de-iodination reaction, resulting in the formation of Methyl 1H-indazole-6-carboxylate. This degradation product is less polar than the parent compound, which would explain its higher retention factor (Rf) on a normal-phase TLC plate. To mitigate this, always store your samples in amber vials or wrapped in aluminum foil to protect them from light.
Q2: I've noticed a decrease in the purity of my compound when dissolved in a protic solvent like methanol for an extended period. What degradation pathway might be at play?
While the indazole ring itself is relatively stable, the methyl ester group can be susceptible to hydrolysis, especially if the solvent contains traces of acid or base.[3][4] This would result in the formation of 4-iodo-1H-indazole-6-carboxylic acid. Although this process is generally slow at neutral pH, it can be accelerated by acidic or basic conditions. It is advisable to use freshly prepared solutions and to store them at low temperatures to minimize hydrolysis.
Q3: Can I expect any degradation of the indazole ring itself under normal experimental conditions?
The 1H-indazole ring is a stable aromatic system.[4] However, under strongly oxidative conditions, the pyrazole portion of the indazole ring can be susceptible to cleavage. Forced degradation studies often employ strong oxidizing agents like hydrogen peroxide (H₂O₂) to probe for such vulnerabilities.[5] Under typical synthetic or analytical conditions, significant degradation of the indazole core is not expected.
Q4: Are there any specific impurities I should be aware of from the synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate?
Synthetic impurities can arise from incomplete reactions or side reactions. Depending on the synthetic route, potential impurities could include the starting materials or regioisomers. For instance, if the indazole ring is formed via a cyclization reaction, isomers with the substituent at different positions might be present.[6] Additionally, if the iodination step is not fully optimized, you might have some of the non-iodinated precursor, Methyl 1H-indazole-6-carboxylate, in your sample. Careful purification, typically by column chromatography or recrystallization, is essential to remove these impurities.
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving specific issues you may encounter during your experiments with Methyl 4-iodo-1H-indazole-6-carboxylate.
Issue 1: Unexpected Peaks in HPLC Analysis
Scenario: You are running a routine HPLC analysis of your compound, and you observe one or more unexpected peaks that were not present in the initial analysis of the batch.
Possible Causes & Solutions:
-
Photodegradation: As mentioned in the FAQs, the most common degradation pathway is de-iodination due to light exposure.
-
Troubleshooting:
-
Confirm Photodegradation: Prepare a fresh solution of your compound and analyze it immediately. Then, expose a separate aliquot of the solution to ambient light or a UV lamp for a controlled period and re-analyze. A significant increase in the peak corresponding to the de-iodinated product (Methyl 1H-indazole-6-carboxylate) will confirm photosensitivity.
-
Solution: Always work with the compound in a light-protected environment. Use amber HPLC vials and minimize the exposure of your solutions to direct light. If you are performing a lengthy experiment, consider using a light-blocking cover for your autosampler.
-
-
-
Hydrolysis: The appearance of a more polar peak could indicate the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Troubleshooting:
-
pH Check: Measure the pH of your sample solution. Acidic or basic conditions will accelerate hydrolysis.[3]
-
Solvent Purity: Ensure that your solvents are of high purity and free from acidic or basic contaminants.
-
Confirm Hydrolysis: Intentionally subject a small sample to mild acidic or basic conditions (e.g., 0.1 M HCl or 0.1 M NaOH) and heat gently. Analyze the sample by HPLC to see if the peak corresponding to the suspected hydrolysis product increases.
-
-
Solution: Use freshly prepared solutions and buffer them to a neutral pH if the experimental conditions allow. Store stock solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis.
-
-
Oxidative Degradation: While less common under standard conditions, the presence of oxidizing agents in your solvents or reagents could lead to the formation of N-oxides or other oxidation products.
-
Troubleshooting:
-
Forced Oxidation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze by HPLC.[5] The appearance of new peaks will indicate the susceptibility of your compound to oxidation.
-
-
Solution: Use high-purity solvents and de-gas them if necessary to remove dissolved oxygen. Avoid sources of radical initiators.
-
Data Summary: Potential Degradation Products
| Degradation Pathway | Potential Product | Chemical Structure | Expected Change in Polarity |
| Photodegradation | Methyl 1H-indazole-6-carboxylate | C₉H₈N₂O₂ | Less Polar |
| Hydrolysis | 4-iodo-1H-indazole-6-carboxylic acid | C₈H₅IN₂O₂ | More Polar |
| Oxidation | N-oxide derivatives | C₉H₇IN₂O₃ | More Polar |
Experimental Protocols
To assist in identifying and characterizing potential degradation products, we provide the following protocols for forced degradation studies. These are designed to be starting points and may require optimization based on the observed stability of your specific batch of material.[7]
Protocol 1: Forced Photodegradation Study
Objective: To assess the photostability of Methyl 4-iodo-1H-indazole-6-carboxylate and identify photodegradation products.
Materials:
-
Methyl 4-iodo-1H-indazole-6-carboxylate
-
HPLC-grade acetonitrile and water
-
Photostability chamber with a calibrated light source (ICH Q1B compliant)
-
Amber and clear glass vials
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Transfer aliquots of the stock solution into both clear and amber glass vials. The amber vial will serve as the dark control.
-
Place the vials in the photostability chamber.
-
Expose the samples to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from both the clear and amber vials.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed sample with the dark control to identify any degradation products. The primary expected photodegradation product is Methyl 1H-indazole-6-carboxylate.
Protocol 2: Forced Hydrolysis Study
Objective: To evaluate the stability of the compound under acidic and basic conditions.
Materials:
-
Methyl 4-iodo-1H-indazole-6-carboxylate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-grade acetonitrile and water
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Prepare three sets of solutions of the compound at 1 mg/mL: one in 50:50 acetonitrile/water (neutral), one in 50:50 acetonitrile/0.1 M HCl (acidic), and one in 50:50 acetonitrile/0.1 M NaOH (basic).
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the parent compound peak. The primary expected hydrolysis product is 4-iodo-1H-indazole-6-carboxylic acid.
Visualizing Degradation Pathways
To provide a clearer understanding of the potential degradation mechanisms, the following diagrams illustrate the key pathways discussed.
Caption: Photodegradation of Methyl 4-iodo-1H-indazole-6-carboxylate.
Caption: Hydrolysis of Methyl 4-iodo-1H-indazole-6-carboxylate.
References
- Ihee, H., et al. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chem. Sci., 2024,15, 123-130.
- Gualandi, A., et al. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chem. Soc. Rev., 2021,50, 8352-8378.
- Wang, L., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(16):4785.
- Cai, L., Xu, R., Guo, X., & Pike, V. W. (2012). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry, 2012(7), 1303-1310.
- Doyle, E., et al. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. J Pharm Biomed Anal. 2005;39(3-4):513-519.
- Ihee, H., et al. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science, 2024, 15(1), 123-130.
- Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(1), 139-144.
-
LibreTexts. 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]. Published January 31, 2022.
-
Ashenhurst, J. Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]. Published October 27, 2022.
- Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019;108(9):3147-3155.
- Singh, S., et al. Development and Validation of a Stability-Indicating RP-HPLC Method for Voriconazole.
- I. M. A. De la O-Arciniega, et al. Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol.
- Schweizer, U., et al. New insights into the structure and mechanism of iodothyronine deiodinases. J Mol Endocrinol. 2015;55(2):R1-R15.
-
Organic Chemistry Portal. Indazole synthesis. [Link]. Accessed January 20, 2024.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Kumar, R., & Singh, R. (2015). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Biomolecules, 5(4), 2008–2035.
- Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Taniguchi, N. (2004). Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc. The Journal of Organic Chemistry, 69(20), 6904–6906.
-
Organic Chemistry Portal. Methyl Esters. [Link]. Accessed January 20, 2024.
- Chen, J., et al. (2026). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. Organic Letters.
- Taniguchi, N. (2004). Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S-S Bond of Disulfide Compound by Nickel Catalyst and Zinc. The Journal of Organic Chemistry, 69(20), 6904–6906.
- Saini, S., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
-
Clark, J. Hydrolysis of esters. Chemguide. [Link]. Accessed January 20, 2024.
- Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-824.
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]. Accessed January 20, 2024.
- Kumar, A., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 568-578.
- Bracco, F., et al. (2009). Process for the iodination of aromatic compounds.
- Bell, E. V., & Kenner, J. (1980). Hydrolysis of methyl esters.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
- Kumar, S., & Singh, A. (2006). Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. Arkivoc, 2006(11), 162-167.
- MANAC Inc. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)
- Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Madhusudhan, G., et al. (2011). Synthesis and characterization of impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate of Olmesartan Medoxomil. Asian Journal of Research in Chemistry, 4(11), 1735-1740.
Sources
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- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. oaji.net [oaji.net]
Technical Support Center: Iodoindazole Stability & Handling
Ticket ID: #IND-57-IODO
Status: OPEN
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
Iodoindazole scaffolds are critical intermediates in kinase inhibitor development (e.g., Axitinib, Pazopanib analogs) but are notorious for two primary instability modes: photolytic deiodination and protodeiodination during catalysis. This guide moves beyond basic "store in the dark" advice to explain the quantum yield of degradation and how to suppress the specific radical pathways that ruin your yields.
Module 1: Photostability & Discoloration
Q: Why does my white 3-iodoindazole powder turn yellow/purple on the bench?
A: You are witnessing homolytic bond cleavage followed by iodine liberation. The Carbon-Iodine (C-I) bond energy in heteroaromatics is relatively weak (~57 kcal/mol). Absorption of photons in the near-UV/visible range (<400 nm) excites the molecule to a singlet state, which undergoes intersystem crossing to a triplet state, leading to homolysis.
The Mechanism:
-
Initiation: Light (
) breaks the C-I bond, creating an indazole radical ( ) and an iodine radical ( ). -
Propagation: The iodine radicals recombine to form molecular iodine (
), which is purple/yellow. -
Degradation: The reactive
abstracts a hydrogen atom from solvent or moisture, resulting in des-iodo indazole (the parent indazole), effectively lowering your purity.
Visualization: Photodecomposition Pathway
Figure 1: The homolytic cleavage pathway triggered by light exposure. Note that H-abstraction leads to irreversible impurity formation.
Troubleshooting Protocol: Restoring Purity
If your compound has discolored, do not immediately discard it.
-
Dissolve: Dissolve the solid in EtOAc or DCM.
-
Wash: Wash with 10% aqueous Sodium Thiosulfate (
). The thiosulfate reduces back to water-soluble iodide ( ), removing the color. -
Dry & Concentrate: Dry over
and concentrate in vacuo away from light. -
Re-Analyze: Run LCMS. If the parent indazole (de-iodinated mass) is present >5%, recrystallization is required.
Module 2: Synthetic Integrity (Cross-Coupling)
Q: Why is the iodine atom "falling off" (Protodeiodination) during my Suzuki coupling?
A: This is a competitive side reaction where the oxidative addition intermediate is reduced rather than transmetalated.
In Palladium-catalyzed cross-couplings, the C-I bond adds oxidatively to Pd(0) to form
Common Culprits:
-
Solvent: Alcohols (MeOH, EtOH) act as hydride donors.
-
Base: Carbonates in the presence of moisture can facilitate Pd-H formation.
-
Temperature: High heat (>80°C) accelerates deiodination over coupling.
Comparative Data: Catalyst Selection for Iodoindazoles
Table 1: Optimization of Suzuki Coupling Conditions to minimize deiodination.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Catalyst | Bidentate ligands can sometimes slow transmetalation, increasing exposure to reduction. | ||
| Solvent | DMF/Water or MeOH | Toluene or DME (Anhydrous) | Removes hydride sources (alcohols/water). |
| Base | Anhydrous bases prevent hydrolysis-mediated hydride formation. | ||
| Temp | 100°C | 50–60°C | Lower temp favors the kinetic coupling product over thermodynamic degradation. |
Visualization: The Protodeiodination Trap
Figure 2: The kinetic competition between the desired coupling and the reductive side-reaction.
Module 3: Storage & Handling FAQs
Q: Can I store 3-iodoindazole in DMSO stock solutions?
A: Proceed with extreme caution. While DMSO is a standard solvent for screening, iodoindazoles in DMSO are prone to degradation over time, especially if the DMSO is hygroscopic (absorbs water).
-
Risk: DMSO can act as an oxidant in the presence of iodides (similar to the Kornblum oxidation mechanism conditions), potentially leading to complex mixtures.
-
Recommendation: Store as a solid whenever possible. If solution storage is mandatory, use anhydrous DMSO , purge with Argon, and store at -20°C in amber glass.
Q: What is the "Amber Rule"?
A: All iodoindazole manipulations should occur under yellow light (sodium vapor lamps) or in vessels wrapped in aluminum foil. Standard fluorescent lab lights emit enough UV to trigger the homolysis described in Module 1 within hours.
References
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2011). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health (PMC). Retrieved from [Link]
-
Moussa, Z. (2012). Iodine-DMSO mediated conversion of N-arylcyanothioformamides.... National Institutes of Health (PMC). Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2010). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health (PMC). Retrieved from [Link]
Technical Support Center: Optimizing N-Functionalization of Indazoles
Welcome to the technical support center for the N-functionalization of indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you achieve your desired regioselectivity and yield.
Introduction: The Challenge of Regioselectivity
The N-functionalization of indazoles, a critical transformation in the synthesis of many pharmacologically active compounds, is often complicated by the presence of two reactive nitrogen atoms, N1 and N2.[1] This inherent ambiguity can lead to the formation of a mixture of regioisomers, posing significant purification challenges and reducing the overall yield of the desired product.[1] The regiochemical outcome of these reactions is delicately influenced by a variety of factors, including the choice of base and solvent, the steric and electronic properties of the indazole substrate, and the nature of the electrophile.[1] This guide will provide a systematic approach to understanding and controlling these factors to achieve selective N-functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether N-functionalization occurs at the N1 or N2 position of an indazole?
A1: The regioselectivity of indazole N-functionalization is a classic example of the interplay between kinetic and thermodynamic control. The key factors are:
-
Reaction Conditions: The choice of base, solvent, and temperature is paramount. For instance, strong, non-coordinating bases in aprotic solvents often favor N1-alkylation, which is typically the thermodynamically more stable product.[1][2] Conversely, acidic conditions can promote N2-selectivity.[3]
-
Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Bulky groups at the C3 position tend to sterically hinder the N2 position, thus favoring N1 substitution.[1] Conversely, electron-withdrawing groups at the C7 position can enhance the acidity of the N1-proton, leading to preferential N2-alkylation.[2][4]
-
Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent can also influence the N1/N2 ratio.
Q2: Why is the 1H-indazole tautomer generally more stable than the 2H-indazole tautomer?
A2: The greater thermodynamic stability of the 1H-indazole tautomer is a well-established principle.[1] This stability is attributed to its benzenoid character, which confers a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer. This inherent stability often makes the N1-substituted product the thermodynamically favored outcome in many reactions.
Q3: Can I predict the N1/N2 selectivity of my reaction?
A3: While precise prediction can be challenging without experimental data or computational modeling, you can make an educated hypothesis based on the principles outlined in this guide. Consider the steric and electronic properties of your specific indazole and electrophile, and compare your proposed reaction conditions to the established protocols for N1 and N2 selectivity.
Troubleshooting Guides
Issue 1: Poor N1/N2 Selectivity in Indazole Alkylation
Problem: My indazole alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate, leading to a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Inappropriate Base/Solvent Combination | The choice of base and solvent significantly impacts the position of the equilibrium between the N1 and N2 anions and their relative nucleophilicity.[1] | For N1-selectivity , use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][4] For N2-selectivity , consider Mitsunobu conditions or reactions under acidic catalysis.[3][5] |
| Reaction Temperature | Higher temperatures can sometimes lead to equilibration and favor the thermodynamically more stable N1 isomer. However, in some cases, lower temperatures might favor kinetic control, potentially leading to a different isomeric ratio. | If aiming for the N1 product, and your reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 50 °C) may improve conversion and selectivity.[1] Monitor the reaction closely to avoid decomposition. |
| Steric Hindrance | A lack of significant steric hindrance at the C3 position can lead to competitive attack at the N2 position. | If your substrate allows, consider using an indazole with a bulkier C3 substituent to disfavor N2-alkylation. |
| Electronic Effects | Electron-withdrawing groups on the benzene ring, particularly at the C7 position, can increase the acidity of the N1-H, making the N2 position more nucleophilic after deprotonation.[2][4] | Be mindful of the electronic nature of your indazole. If high N1 selectivity is required for a substrate with a C7 electron-withdrawing group, you may need to explore alternative synthetic strategies or protecting group chemistry. |
Issue 2: Low Yield or Incomplete N-Arylation Reaction
Problem: My copper-catalyzed N-arylation (e.g., Ullmann or Chan-Lam coupling) is giving a low yield, or the starting materials are not fully consumed.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Inactive Catalyst | The copper catalyst can be sensitive to air and moisture. The choice of ligand is also critical for catalyst activity and stability. | Use a high-quality copper source (e.g., CuI) and ensure anhydrous reaction conditions. For challenging substrates, consider using a diamine ligand to enhance catalyst activity.[6] |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction rate. | Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often effective bases for these couplings.[6] Ensure the base is finely powdered and dry. |
| Poor Substrate Solubility | The indazole or aryl halide may have limited solubility in the chosen solvent, leading to a slow reaction rate. | Toluene or dioxane are commonly used solvents.[6] If solubility is an issue, consider a higher boiling point solvent like N,N-dimethylformamide (DMF), but be aware that this can sometimes affect selectivity. |
| Deactivating Groups on the Aryl Halide | Strong electron-donating groups on the aryl halide can decrease its reactivity in Ullmann-type couplings. | For less reactive aryl halides, you may need to increase the reaction temperature, use a more active catalyst system, or switch to a Chan-Lam coupling with an arylboronic acid. |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole using NaH/THF
This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated indazole.[2][4]
Materials:
-
Indazole substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide or tosylate
-
Anhydrous workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indazole substrate.
-
Add anhydrous THF to dissolve the indazole.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide or tosylate (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).[1]
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Arylation of Indazole via Ullmann Coupling
This protocol describes a general procedure for the copper-catalyzed N-arylation of indazoles with aryl halides.[6]
Materials:
-
Indazole substrate
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
1,2-Diaminocyclohexane or another suitable diamine ligand
-
Potassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the indazole (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous solvent.
-
Stir the mixture at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Control
The following diagrams illustrate the key decision-making processes in optimizing N-functionalization reactions.
Caption: Troubleshooting poor regioselectivity in N-alkylation.
Caption: General workflow for N-arylation of indazoles.
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
García-López, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
García-López, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
García-López, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 4. research.ucc.ie [research.ucc.ie]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Technical Support Center: Characterization of Substituted Indazole Isomers
Current Status: Operational
Facilitator: Senior Application Scientist, Structural Chemistry Division
Scope: Regiochemistry determination (
Introduction: The Indazole Tautomer Challenge
Welcome to the technical hub. If you are working with indazoles, you are likely facing the "N1 vs. N2" problem. Indazoles exist as a tautomeric equilibrium between
The challenge? These isomers are isobaric , often co-elute on standard HPLC gradients, and exhibit deceptively similar
This guide provides self-validating protocols to definitively assign structure and control synthesis.
Module 1: Regiochemistry Determination (NMR)
FAQ: How do I definitively distinguish N1-alkyl from N2-alkyl isomers?
The Short Answer:
Do not rely solely on 1D
The Technical Explanation: The indazole core has a rigid geometry.
-
N1-Substitution: The alkyl group at position 1 is spatially close to the benzene ring proton at position 7 (H7 ). It is distant from the pyrazole proton at position 3 (H3 ).
-
N2-Substitution: The alkyl group at position 2 is spatially close to the pyrazole proton (H3 ). It is distant from H7 .
Diagnostic Protocol:
| Feature | N1-Alkyl Indazole | N2-Alkyl Indazole |
| Primary NOE Contact | Strong enhancement of H7 (doublet, ~7.5-8.0 ppm) | Strong enhancement of H3 (singlet, ~8.0-8.5 ppm) |
| HMBC Correlation | N-CH | N-CH |
| C3 is often shielded (lower ppm) relative to N2 isomer | C3 is often deshielded (higher ppm) relative to N1 isomer |
Step-by-Step Experiment (Self-Validating):
-
Sample Prep: Dissolve ~5-10 mg in DMSO-
(preferred over CDCl to prevent signal overlap of H3 with solvent). -
Acquisition: Run a standard
H spectrum to locate the N-CH protons and the aromatic signals. -
NOE Setup: Irradiate the N-CH
frequency selectively. -
Validation:
-
If you see enhancement at the singlet (H3)
You have the N2-isomer . -
If you see enhancement at the doublet (H7)
You have the N1-isomer .
-
Visualization: NMR Decision Logic
Caption: Logical flow for assigning indazole regiochemistry using Nuclear Overhauser Effect (NOE).
Module 2: Synthetic Control (Troubleshooting Mixtures)
FAQ: Why am I getting a mixture of isomers, and how do I favor one?
The Root Cause: The indazole anion is an ambient nucleophile. The ratio of N1 vs. N2 product is dictated by the competition between Thermodynamic Control and Kinetic Control , influenced heavily by the "Hard and Soft Acids and Bases" (HSAB) theory and steric factors.
Troubleshooting Guide:
| Goal | Target: N1-Isomer (Thermodynamic) | Target: N2-Isomer (Kinetic/Chelation) |
| Mechanism | N2 is often more nucleophilic in the deprotonated state or stabilized by chelation. | |
| Recommended Base | Cs | NaH (low temp) or Ag |
| Solvent System | DMF or DMSO (high dielectric promotes thermodynamic product) | THF or DCM (low polarity tightens ion pairs) |
| Temperature | High ( | Low ( |
| Special Reagents | Standard Alkyl Halides | Meerwein Salts (R |
Critical Protocol Note: If you require the N2-isomer and are getting N1, switch to acid-catalyzed alkylation using trichloroacetimidates. Recent data suggests this pathway proceeds via a specific transition state that highly favors N2, bypassing the thermodynamic trap of N1 [4].
Visualization: Reaction Pathway
Caption: Synthetic pathways diverging based on reaction conditions (Thermodynamic vs. Kinetic).
Module 3: Chromatographic Separation
FAQ: My isomers co-elute on HPLC. How do I separate them?
The Problem: N1 and N2 isomers often have identical masses and very similar dipole moments, leading to co-elution on standard C18 columns.
The Solution:
-
Stationary Phase Screening:
-
Phenyl-Hexyl: The
- interactions often discriminate between the electronic distributions of the N1 vs N2 aromatic systems better than C18. -
C18 PFP (Pentafluorophenyl): Excellent for separating positional isomers.
-
-
SFC (Supercritical Fluid Chromatography):
-
This is the "Silver Bullet" for indazoles. The orthogonal selectivity of CO
/Methanol on polysaccharide columns (e.g., AD-H, OD-H) frequently resolves isomers that are inseparable by Reverse Phase HPLC.
-
Separation Protocol (SFC):
-
Column: Chiralpak AD-H or OD-H (even for achiral separations, the chiral stationary phase recognizes the 3D shape difference).
-
Co-Solvent: 15-20% Methanol or Ethanol (no additives usually needed for neutral indazoles).
-
Back Pressure: 120 bar.
References
-
Beilstein Institute. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3] Beilstein Journal of Organic Chemistry.[1]
-
National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note.
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[4][5] Technical Report.[4][5][6][7]
-
Clemens, J., et al. (2022).[5] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[5] Synthesis.[1][4][5][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. rsc.org [rsc.org]
Managing impurities in the synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of this synthesis and effectively manage impurities.
Introduction to the Synthesis
The synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate presents a unique challenge in regioselectivity. While the indazole scaffold is a valuable pharmacophore in numerous therapeutic agents, controlling the position of electrophilic substitution on the indazole ring requires a nuanced understanding of the underlying electronic and steric factors. Direct iodination of the parent Methyl 1H-indazole-6-carboxylate often leads to a mixture of isomers, with the C3 position being particularly susceptible to electrophilic attack. This guide will focus on strategies to achieve selective C4-iodination and the subsequent purification of the desired product.
A plausible synthetic approach involves the direct iodination of Methyl 1H-indazole-6-carboxylate. The key to success lies in the careful selection of iodinating agents and reaction conditions to favor substitution at the C4 position.
Caption: Synthetic route to Methyl 4-iodo-1H-indazole-6-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of Methyl 4-iodo-1H-indazole-6-carboxylate.
FAQ 1: My reaction yields a mixture of iodo-indazole isomers. How can I improve the regioselectivity for the C4 position?
Underlying Cause: The pyrazole ring of the indazole nucleus is generally more electron-rich than the benzene ring, making the C3 position the most reactive site for electrophilic substitution. Direct iodination with molecular iodine and a base often results in the formation of the thermodynamically favored 3-iodo isomer.[1] To achieve C4-iodination, the reactivity of the C3 position must be suppressed, or the C4 position must be activated.
Troubleshooting Strategies:
-
Choice of Iodinating Agent: Employing a milder, sterically hindered, or electronically specific iodinating agent can influence the site of iodination. Consider using reagents like N-iodosuccinimide (NIS) in the presence of a strong acid, or a mixture of iodine and an oxidizing agent such as iodic acid (HIO₃) in sulfuric acid. These conditions can alter the electrophilicity of the iodine species and favor substitution on the benzene ring.
-
Use of Protecting Groups: Protection of the indazole nitrogen (N1) can influence the electronic distribution within the ring system. While this can sometimes direct substitution, it also adds extra steps to the synthesis. A more direct approach is often preferred.
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may favor the kinetically controlled product, which could potentially be the desired C4 isomer under certain conditions.
Experimental Protocol: Regioselective C4-Iodination
-
To a stirred solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in concentrated sulfuric acid at 0°C, add iodine (1.1 eq) and iodic acid (0.4 eq) portion-wise.
-
Maintain the temperature at 0-5°C and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
FAQ 2: I have unreacted starting material in my crude product. How can I drive the reaction to completion?
Underlying Cause: Incomplete reactions can be due to insufficient reagent stoichiometry, deactivation of the iodinating agent, or suboptimal reaction time and temperature.
Troubleshooting Strategies:
-
Reagent Stoichiometry: Ensure that a slight excess of the iodinating agent is used.
-
Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while carefully monitoring for the formation of byproducts.
-
Reagent Stability: Ensure the iodinating agents are of high quality and have not degraded.
FAQ 3: My NMR spectrum shows more than one set of aromatic signals, suggesting the presence of regioisomers. How can I confirm the structure of the desired 4-iodo isomer and the impurities?
Underlying Cause: The formation of regioisomers (e.g., 3-iodo, 5-iodo, 7-iodo) is a common issue. Their similar polarities can make them difficult to distinguish by TLC alone.
Troubleshooting Strategies:
-
1D and 2D NMR Spectroscopy: Detailed NMR analysis is crucial for unambiguous structure elucidation.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are diagnostic. For the 4-iodo isomer, you would expect to see distinct signals for the H-3, H-5, and H-7 protons. The absence of the H-4 proton signal and the characteristic shifts of the remaining protons will confirm the substitution pattern.
-
¹³C NMR: The carbon spectrum will show a signal for the carbon bearing the iodine atom at a characteristic chemical shift.
-
NOESY/ROESY: These 2D NMR experiments can show through-space correlations between protons, which can help in assigning the regiochemistry. For instance, a correlation between the N1-H and a proton on the benzene ring can help orient the substitution pattern.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product and its isomers. Fragmentation patterns in MS/MS can sometimes provide clues about the substitution pattern.
-
Reference Spectra: If available, compare the obtained spectra with literature data or with spectra of authenticated standards.
Expected ¹H NMR Chemical Shifts (Illustrative)
| Position | Expected Chemical Shift (ppm) in DMSO-d₆ |
| H-3 | ~8.3 |
| H-5 | ~7.8 |
| H-7 | ~8.1 |
| OCH₃ | ~3.9 |
| NH | ~13.5 |
Note: These are approximate values and can vary depending on the solvent and other substituents.
FAQ 4: I am struggling to separate the 4-iodo isomer from other regioisomers. What purification strategies do you recommend?
Underlying Cause: Regioisomers of iodo-indazoles often have very similar polarities, making their separation by standard column chromatography challenging.[2]
Troubleshooting Strategies:
-
Column Chromatography Optimization:
-
Adsorbent: Use a high-resolution silica gel (e.g., 230-400 mesh).
-
Solvent System: A systematic screening of solvent systems is essential. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Gradient elution is often more effective than isocratic elution.
-
Additives: In some cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve separation.
-
-
Recrystallization: This can be a highly effective method for purifying the desired isomer if a suitable solvent system can be found.[3] Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). A mixed solvent system (e.g., ethyl acetate/hexane) can sometimes provide better results.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. While more resource-intensive, it offers the highest resolution.
Experimental Protocol: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Load the crude product, adsorbed onto a small amount of silica gel, onto the column.
-
Elute the column with a gradually increasing polarity gradient (e.g., from 5% to 30% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Methyl 4-iodo-1H-indazole-6-carboxylate.
Caption: Troubleshooting decision-making workflow.
Potential Impurities and Their Management
Beyond regioisomers, other impurities may arise during the synthesis.
Common Impurities:
| Impurity | Origin | Identification | Mitigation/Removal |
| Methyl 1H-indazole-6-carboxylate | Unreacted starting material | HPLC, NMR | Drive reaction to completion; separation by column chromatography. |
| Di-iodinated products | Over-iodination | MS, NMR | Use stoichiometric amounts of iodinating agent; separation by column chromatography. |
| N-alkylated indazoles | If an alkylating agent is present (e.g., from solvent) | MS, NMR | Use non-alkylating solvents; separation by column chromatography.[4] |
| Residual Solvents | From reaction or purification | ¹H NMR | Drying under high vacuum. |
Conclusion
The synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate requires careful control over reaction conditions to achieve the desired regioselectivity. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can effectively manage impurities and obtain the target compound in high purity. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.
- Gaikwad, M. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company; 2022.
- MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 2021.
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for....
- NIH. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem.
- ChemScene. 885518-49-0 | Methyl 6-bromo-1H-indazole-4-carboxylate.
- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. 2022.
- Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 2021.
- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- NIH. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC.
- ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 2024.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
- ResearchGate. (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. 2025.
- RSC Publishing. Regioselective C5-H direct iodination of indoles.
- De Gruyter. Identification and synthesis of impurities formed during sertindole preparation.
- NIH. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Sigma-Aldrich. 3-Iodo-1H-indazole-6-carboxylic acid methyl ester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Guide: Synthetic Routes to Methyl 4-iodo-1H-indazole-6-carboxylate
[1]
Executive Summary
Synthesizing Methyl 4-iodo-1H-indazole-6-carboxylate presents a specific regiochemical challenge: installing the iodine atom at the sterically crowded and electronically deactivated C4 position while maintaining the carboxylate at C6.[1] Direct electrophilic iodination of the indazole core typically yields the C3-iodo product due to the electronic bias of the pyrazole ring.[1]
Therefore, the primary recommended route is a de novo synthesis via a modified Jacobson indazole cyclization, where the iodine is installed on the benzene precursor prior to ring closure. An alternative route involving halogen exchange from the corresponding bromide is also provided for small-scale optimization.[1]
Route 1: The Modified Jacobson Cyclization (De Novo Synthesis)
Best for: Scalability, Cost-Efficiency, and Regiocontrol. Mechanism: Electrophilic iodination of a nitro-benzoate precursor followed by reduction and diazotization-mediated ring closure.[1]
Reaction Pathway Diagram
Caption: Step-wise construction of the 4-iodo-indazole core from a nitro-benzoate precursor.
Detailed Protocol
Step 1: Regioselective Iodination
-
Reagents: Methyl 4-methyl-3-nitrobenzoate, N-Iodosuccinimide (NIS), Triflic acid or
.[1] -
Procedure: Dissolve the starting material in concentrated sulfuric acid or triflic acid at 0°C. Add NIS portion-wise. The methyl group at C4 activates the C5 position (ortho to methyl, meta to nitro/ester), directing iodination exclusively to C5.[2]
-
Critical Check: Monitor via LCMS. Ensure mono-iodination. Over-iodination is rare due to steric crowding.[1]
Step 2: Nitro Reduction
-
Reagents: Tin(II) chloride dihydrate (
) in Ethyl Acetate or Iron powder/ .[2] -
Procedure: Suspend the nitro-iodo intermediate in ethyl acetate/ethanol. Add
and heat to 60°C. -
Why this method? Avoid catalytic hydrogenation (
) as it will cause hydrodeiodination (loss of the iodine atom).[2] or Fe reduction is chemoselective for the nitro group.[1]
Step 3: Diazotization & Cyclization (Jacobson Modification)
-
Reagents: Sodium Nitrite (
), Conc.[2] HCl, Ammonium Tetrafluoroborate ( ).[2] -
Procedure:
-
Suspend the aniline intermediate in water/HCl at -5°C.
-
Add
(to stabilize the diazonium salt).[2] -
Dropwise add aqueous
. Stir for 30 min. -
Allow the mixture to warm to RT or treat with base (KOAc) and phase transfer catalyst (18-crown-6) in chloroform to induce cyclization.
-
-
Mechanism: The diazonium cation attacks the methyl group (which tautomerizes to a reactive species or undergoes radical cyclization), closing the pyrazole ring.[2]
Route 2: Halogen Exchange (Finkelstein-Type)
Best for: Late-stage diversification if the 4-bromo analog is available.[1]
-
Starting Material: Methyl 4-bromo-1H-indazole-6-carboxylate.[1]
-
Reagents: Copper(I) Iodide (CuI), Sodium Iodide (NaI), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand).[2]
-
Protocol:
-
Charge a sealed tube with the bromo-indazole (1 equiv), NaI (2 equiv), CuI (10 mol%), and ligand (20 mol%).[2]
-
Add 1,4-dioxane and heat to 110°C for 24 hours.
-
Note: This reaction is equilibrium-driven; using excess NaI is crucial.
-
Troubleshooting & FAQs
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Loss of Iodine during Step 2 | Use of Hydrogenation ( | Switch to chemical reduction using |
| Regioisomer Contamination (Step 1) | Iodination at C2 or C6 | Verify starting material is Methyl 4-methyl-3-nitrobenzoate .[1] The combined directing effects (Methyl=Ortho, Nitro=Meta, Ester=Meta) strongly favor C5.[2] |
| Low Yield in Cyclization | Diazonium instability | Use |
| Product is 3-Iodo isomer | Wrong synthetic strategy | Stop. You cannot iodinate methyl 1H-indazole-6-carboxylate directly; it selectively iodinates at C3.[1] You must use the pre-functionalized benzene route (Route 1).[2] |
Frequently Asked Questions
Q: Can I use the Sandmeyer reaction on 4-amino-1H-indazole-6-carboxylate? A: Yes, but synthesizing the 4-amino-indazole precursor is often as difficult as the 4-iodo target.[1] The nitro-aniline route (Route 1) effectively generates the "amino" equivalent in situ during the cyclization sequence, making it more direct.
Q: Why is the methyl group required at position 4 of the benzoate? A: The methyl group serves two purposes:
-
Directing Group: It activates the adjacent C5 position for iodination.
-
Cyclization Handle: It becomes the C3 carbon of the indazole ring.[1] Without this methyl group, you cannot form the indazole core via this diazotization method.[1]
Q: How do I purify the final product? A: The product is a solid. Trituration with cold methanol or diethyl ether is often sufficient to remove iodine traces.[1] If necessary, silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (0-40%) is effective.
References
-
Patent US9556159B2 . Renin inhibitor. (Describes the specific synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate via the nitro-aniline route).
-
Org. Synth. 2011, 88, 291 .[1][3] Synthesis of Indazoles via Diazotization. (General procedure for Jacobson-type cyclization).
-
Beilstein J. Org. Chem. 2021, 17, 1939–1951 .[1] Regioselective N-alkylation of the 1H-indazole scaffold. (Context on indazole reactivity and functionalization).
Preventing de-iodination of Methyl 4-iodo-1H-indazole-6-carboxylate
A Guide to Preventing De-iodination in Experimental Applications
Welcome to the technical support center for Methyl 4-iodo-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We understand that unexpected side reactions can be a significant hurdle in research. One of the most common challenges encountered with this and similar iodo-substituted heterocycles is de-iodination, the premature loss of the iodine atom.
This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand the root causes of de-iodination and, most importantly, how to prevent it. Our goal is to empower you with the knowledge to ensure the integrity of your starting material and the success of your downstream reactions.
Understanding the Challenge: The Instability of the C-I Bond
The carbon-iodine bond in aryl iodides, while highly reactive and thus valuable for cross-coupling reactions, can also be susceptible to cleavage under various conditions. In the case of Methyl 4-iodo-1H-indazole-6-carboxylate, the electronic nature of the indazole ring system, coupled with the reaction conditions employed, can create pathways for undesired de-iodination, leading to the formation of Methyl 1H-indazole-6-carboxylate as a significant byproduct. This not only consumes your valuable starting material but can also complicate purification and impact the yield of your desired product.
Several factors can contribute to de-iodination, including:
-
Reaction Temperature: Elevated temperatures can provide the energy required to overcome the C-I bond dissociation energy.
-
Light Exposure: Aryl iodides can be photosensitive, and exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, initiating radical chain reactions that lead to de-iodination.
-
Choice of Base: The nature and strength of the base used in your reaction can significantly influence the stability of the starting material.
-
Catalyst System: The choice of palladium source and, crucially, the phosphine ligand in cross-coupling reactions can either mitigate or exacerbate de-iodination.
-
Presence of Reducing Agents: Trace impurities or intentionally added reagents with reducing properties can facilitate the reductive cleavage of the C-I bond.
This guide will address each of these factors in detail, providing you with actionable strategies to maintain the integrity of your Methyl 4-iodo-1H-indazole-6-carboxylate.
Troubleshooting Guide & FAQs
Here we address common questions and issues related to the de-iodination of Methyl 4-iodo-1H-indazole-6-carboxylate.
FAQ 1: I am observing a significant amount of the de-iodinated byproduct, Methyl 1H-indazole-6-carboxylate, in my Suzuki-Miyaura reaction. What is the likely cause?
Answer: De-iodination during palladium-catalyzed cross-coupling reactions is a common issue. The primary culprits are often related to the catalytic cycle and reaction conditions.
-
Causality: The formation of a palladium-hydride species (Pd-H) during the catalytic cycle is a key intermediate in hydrodehalogenation (de-iodination). This can arise from various sources, including the solvent (e.g., alcohols), water, or the boronic acid itself. This Pd-H species can then react with your starting material in a competing pathway to the desired cross-coupling, leading to the formation of the de-iodinated product. The reactivity of halogen substituents in such reactions follows the order I > Br >> Cl, making iodo-substituted compounds particularly susceptible.[1]
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the de-iodination pathway.[2] Conversely, less sterically demanding ligands may favor the formation and reaction of Pd-H species.
-
Base Selection: The choice of base can influence the rate of de-iodination. While a base is necessary for the transmetalation step, some bases can promote the formation of reducing agents in the reaction mixture. Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong organic bases.
-
Reaction Temperature and Time: Higher temperatures can accelerate the rate of de-iodination. Aim for the lowest effective temperature for your cross-coupling reaction. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
FAQ 2: My stored Methyl 4-iodo-1H-indazole-6-carboxylate shows signs of degradation, including the presence of the de-iodinated impurity, even before I use it in a reaction. Why is this happening and how can I prevent it?
Answer: The inherent photosensitivity of many aryl iodides is a likely cause of degradation upon storage.
-
Causality: The carbon-iodine bond can undergo homolytic cleavage upon exposure to light, particularly UV light, generating an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other molecules in the environment to form the de-iodinated product. This process can be a chain reaction, leading to significant degradation over time.
-
Preventative Measures:
-
Storage Conditions: Always store Methyl 4-iodo-1H-indazole-6-carboxylate in an amber vial or a container protected from light. Store in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation pathways.
-
Handling: When weighing and handling the compound, minimize its exposure to direct light. Work in a fume hood with the sash lowered to reduce ambient light exposure.
-
FAQ 3: Can the N-H group of the indazole ring play a role in de-iodination? Should I protect it?
Answer: Yes, the acidic proton on the indazole nitrogen can influence the reaction and protecting it is often a beneficial strategy.
-
Causality: The presence of the N-H group can lead to side reactions, including N-arylation in palladium-catalyzed couplings.[1] Deprotonation of the indazole N-H by the base can also alter the electronic properties of the ring, potentially influencing the stability of the C-I bond. While not always directly causing de-iodination, these side reactions can complicate the reaction mixture and make the desired reaction less efficient.
-
Recommendation: Protecting the indazole nitrogen, for example as the N-Boc derivative, is a common and effective strategy to prevent N-H related side reactions and improve the outcome of cross-coupling reactions.[1]
FAQ 4: I suspect a radical mechanism is responsible for the de-iodination in my reaction. How can I confirm this and what can I do to suppress it?
Answer: If you suspect a radical-mediated de-iodination, you can perform a control experiment with a radical scavenger.
-
Diagnostic Experiment: Add a radical scavenger such as butylated hydroxytoluene (BHT) or hydroquinone to your reaction mixture.[3][4] If you observe a significant decrease in the amount of de-iodinated byproduct, it strongly suggests a radical pathway is at play.
-
Preventative Strategy: If a radical mechanism is confirmed, the routine addition of a small amount of a radical scavenger to your reaction can be an effective preventative measure. These compounds function by intercepting the radical intermediates and terminating the chain reaction.[3][5]
Analytical Methods for Detecting and Quantifying De-iodination
Accurate monitoring of your reaction is crucial for effective troubleshooting. Here are recommended analytical techniques to quantify the extent of de-iodination.
| Technique | Principle | Application Notes |
| ¹H NMR Spectroscopy | The de-iodinated product, Methyl 1H-indazole-6-carboxylate, will have a distinct ¹H NMR spectrum compared to the starting material. Specifically, the aromatic proton at the 4-position will appear as a new signal, and the chemical shifts of the other aromatic protons will be altered. | Quantitative ¹H NMR (qNMR) can be used to determine the relative ratio of the starting material and the de-iodinated byproduct by integrating the characteristic signals of each compound against an internal standard.[6] |
| HPLC-UV | High-Performance Liquid Chromatography with UV detection can effectively separate Methyl 4-iodo-1H-indazole-6-carboxylate from its de-iodinated analog due to their different polarities. | A validated reverse-phase HPLC method can be developed to baseline separate the two compounds, allowing for accurate quantification based on their peak areas at a specific UV wavelength.[7][8] |
| LC-MS | Liquid Chromatography-Mass Spectrometry provides both separation and mass information, allowing for unambiguous identification and quantification of the starting material and the de-iodinated byproduct. | This is a highly sensitive and specific method for monitoring the reaction progress and accurately determining the extent of de-iodination, even at low levels. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments and preventative strategies discussed in this guide.
Protocol 1: N-Boc Protection of Methyl 4-iodo-1H-indazole-6-carboxylate
This protocol describes the protection of the indazole nitrogen with a di-tert-butyl dicarbonate (Boc) group, a common strategy to prevent N-H related side reactions in cross-coupling.
-
Materials:
-
Methyl 4-iodo-1H-indazole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve Methyl 4-iodo-1H-indazole-6-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of Boc₂O (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected product.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination
This protocol outlines a Suzuki-Miyaura coupling reaction with optimized conditions to minimize the formation of the de-iodinated byproduct.
-
Materials:
-
Methyl 4-iodo-1H-indazole-6-carboxylate (or its N-Boc protected analog) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₂CO₃ (2.0 eq), finely ground
-
1,4-Dioxane and water (4:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 4-iodo-1H-indazole-6-carboxylate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for the required time, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the De-iodination Pathway
The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction that can lead to either the desired product or the undesired de-iodinated byproduct.
Figure 1. Competing pathways in a palladium-catalyzed cross-coupling reaction.
Conclusion
De-iodination of Methyl 4-iodo-1H-indazole-6-carboxylate is a preventable side reaction. By understanding the underlying chemical principles and implementing the strategies outlined in this guide, you can significantly improve the efficiency and reliability of your synthetic procedures. Careful control of reaction parameters, including temperature, light exposure, and the choice of catalyst and base, is paramount. Furthermore, proactive measures such as N-protection of the indazole ring and the use of radical scavengers can provide additional layers of control. We encourage you to use this guide as a starting point for optimizing your specific experimental conditions and to consult the cited literature for further in-depth information.
References
- This reference is not available.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. [Link]
- This reference is not available.
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications. [Link]
- This reference is not available.
-
Inhibition of Free Radical Polymerization: A Review. PubMed Central. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. [Link]
-
1-Iodoglycal: A Versatile Intermediate for the Synthesis of d-Glyco Amides and Esters Employing Carbonylative Cross-Coupling Reaction. ACS Publications. [Link]
-
Hydrodehalogenation of aryl halides. ResearchGate. [Link]
- US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers.
- This reference is not available.
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PubMed Central. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Nature. [Link]
- This reference is not available.
-
A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]
- This reference is not available.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
- This reference is not available.
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
- This reference is not available.
-
The effect of free radical inhibitor on the sensitized radiation crosslinking and thermal processing stabilization of polyurethane shape memory polymers. PubMed Central. [Link]
- This reference is not available.
- This reference is not available.
-
An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. [Link]
- This reference is not available.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PubMed Central. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. RSC Publishing. [Link]
-
(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for the Estimation of L-Methyl Folate and Tofisopam in combined Formulation. Asian Journal of Research in Chemistry. [Link]
- This reference is not available.
-
Methyl 4-bromo-1H-indazole-6-carboxylate. AMERICAN ELEMENTS. [Link]
- This reference is not available.
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. [Link]
Sources
- 1. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ajrconline.org [ajrconline.org]
Validation & Comparative
Comparative analysis of different cross-coupling methods for iodoindazoles
Executive Summary
The iodoindazole scaffold represents a critical junction in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Axitinib), 5-HT receptor ligands, and anti-tumor agents. While the carbon-iodine (C-I) bond offers superior oxidative addition rates compared to bromides or chlorides, the indazole core presents unique challenges: catalyst poisoning via N-coordination and regioselective tautomerism (1H vs. 2H) .
This guide objectively compares the three dominant palladium-catalyzed methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—specifically for iodoindazoles. Our analysis reveals that while Suzuki coupling remains the most robust for general diversification, Buchwald-Hartwig amination requires specific ligand architectures to overcome iodide-mediated catalyst inhibition.
Mechanistic Considerations: The "Iodine Advantage" vs. The "Nitrogen Problem"
Before selecting a method, researchers must understand the electronic bias of the substrate.
-
The Iodine Advantage: The C-I bond is the most reactive handle for oxidative addition (
). This allows for milder reaction temperatures (<80°C), preserving sensitive functional groups.[1] -
The Nitrogen Problem: The free N1-H of indazole (
) is acidic. Under basic coupling conditions, deprotonation generates an indazolyl anion. This anion is electron-rich, significantly reducing the electrophilicity of the C-I bond (especially at C3) and potentially coordinating to Pd(II), arresting the catalytic cycle.
Strategic Imperative: For consistent high yields (>80%), N1-protection (THP, SEM, Boc) is recommended to lock the tautomer and prevent catalyst sequestration.
Method A: Suzuki-Miyaura Coupling
Best For: Biaryl synthesis, high-throughput screening (HTS), and late-stage functionalization.
The Suzuki reaction is the workhorse for iodoindazoles due to its tolerance of aqueous conditions and the stability of boronic acids.
-
Catalyst Systems:
-
Standard:
is the baseline catalyst. The large bite angle of dppf stabilizes the Pd(0) species. -
Advanced: For sterically hindered C3-iodoindazoles, XPhos Pd G2 or Sphos Pd G2 are superior. These precatalysts ensure rapid oxidative addition and prevent deborylation of unstable boronic acids.
-
-
Base Selection:
-
Use weak bases (
or ) for substrates with base-sensitive groups. -
Use
in dioxane/water for difficult couplings requiring higher temperatures.
-
Critical Insight: Unprotected iodoindazoles can be coupled using water-soluble phosphines or ligand-free Pd systems in aqueous media, but yields are typically 10-15% lower than protected variants due to competitive protodeboronation.
Method B: Sonogashira Coupling
Best For: Installing alkynyl linkers, rigidifying scaffolds, and "Click" chemistry precursors.
Coupling iodoindazoles with terminal alkynes is highly efficient but plagued by a specific side reaction: Copper poisoning .
-
The Copper Issue: In classic Sonogashira conditions (Pd/CuI), the nitrogen-rich indazole ring can chelate Cu(I), removing it from the catalytic cycle or promoting homocoupling of the alkyne (Glaser coupling).
-
The Solution (Copper-Free): Modern protocols utilize Pd-Cy (Palladacycle)* or Pd/Ag systems to eliminate copper entirely. If CuI must be used, increasing the loading to 10 mol% and using a strong chelating amine (e.g., DIPEA) can mitigate N-coordination.
Method C: Buchwald-Hartwig Amination
Best For: C-N bond formation (Aniline derivatives).[2]
This is the most challenging transformation for iodoindazoles. Contrary to general trends, Aryl Iodides are often inferior to Aryl Bromides in Buchwald couplings.[3]
-
The Iodide Inhibition Effect: The iodide ion released during the reaction can bridge two palladium centers, forming stable, inactive dimers
. This shuts down the catalytic cycle.[3] -
Ligand Engineering: To couple iodoindazoles, one must use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands sterically prevent dimer formation.[4]
-
Solvent Choice: Toluene is preferred over polar solvents (DMF/DMSO) because metal-iodide salts are less soluble in toluene, precipitating them out of solution and driving the equilibrium forward.
Comparative Data Analysis
The following table summarizes the performance of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in varying conditions.
| Feature | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig |
| Primary Bond Formed | C-C (Biaryl) | C-C (Alkynyl) | C-N (Amine) |
| Typical Yield (Protected) | 85 - 98% | 75 - 90% | 60 - 85% |
| Typical Yield (Unprotected) | 50 - 70% | < 40% (Complex mixtures) | < 20% (Fails) |
| Reaction Time | 2 - 12 h | 4 - 24 h | 12 - 48 h |
| Catalyst Sensitivity | Low (Air stable precatalysts) | Moderate (Cu sensitive) | High (O2 & Moisture sensitive) |
| Iodide Inhibition | Negligible | Low | High (Requires bulky ligands) |
| Green Chemistry Score | High (Aqueous/Alcohol solvents) | Medium | Low (Toluene/Dioxane typical) |
Visualization: Decision Pathways
Figure 1: Reaction Landscape for Iodoindazoles
Caption: Divergent synthetic pathways for the functionalization of iodoindazoles.
Figure 2: Strategic Decision Tree
Caption: Workflow for selecting optimal reaction conditions based on substrate protection status.
Detailed Protocol: Gold Standard Suzuki Coupling
Target: C3-Arylation of 3-iodo-1-(THP)-indazole. Rationale: This protocol maximizes yield while minimizing deborylation of the coupling partner.
Materials
-
Substrate: 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed
Step-by-Step Workflow
-
Preparation: In a microwave vial or round-bottom flask, add the iodoindazole, boronic acid, and cesium carbonate.
-
Inertion: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst quickly against a positive pressure of inert gas.
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction:
-
Thermal: Heat to 90°C for 4–6 hours.
-
Microwave: Irradiate at 110°C for 30–45 minutes.
-
-
Monitoring: Check TLC (EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; a fluorescent blue spot (biaryl product) often appears.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography. Note: Indazoles can streak on silica; adding 1%
to the eluent improves separation.
References
-
Hajipour, A. R., & Khorsandi, Z. (2019).[5] Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions.[5] Nanochemistry Research. Link
-
Anderson, K. W., & Buchwald, S. L. (2005).[6] General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition. Link
-
Collot, V., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Link
-
BenchChem. (2025).[7] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Link
-
WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nanochemres.org [nanochemres.org]
- 6. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reproducibility of Methyl 4-iodo-1H-indazole-6-carboxylate Synthesis Protocols
For drug development professionals and researchers in medicinal chemistry, the synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate is a critical step in the development of various therapeutic agents, most notably as a key intermediate for the VEGFR inhibitor, Axitinib. The reliable and reproducible synthesis of this building block is paramount for ensuring consistency in research and manufacturing. This guide provides an in-depth comparison of established synthetic protocols, focusing on the underlying chemical principles, experimental nuances, and overall efficiency to aid researchers in selecting and optimizing the most suitable method for their needs.
Introduction: The Strategic Importance of the 4-Iodo-Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1] The specific substitution pattern of Methyl 4-iodo-1H-indazole-6-carboxylate, with an iodine atom at the C4 position and a methyl ester at the C6 position, presents a unique synthetic challenge. Unlike the more electronically favorable C3 position, direct iodination at C4 is not straightforward and requires a multi-step, regioselective strategy. This guide will dissect the most common and reproducible route, which hinges on a strategic Sandmeyer reaction, and compare it with other potential but less documented methodologies.
Comparative Analysis of Synthetic Routes
The most reliable and widely cited method for preparing Methyl 4-iodo-1H-indazole-6-carboxylate proceeds via a multi-step sequence starting from 4-methyl-3-nitrobenzoic acid. This approach offers excellent control over regiochemistry, which is the primary hurdle in this synthesis. An alternative, though less detailed in public literature, involves the direct iodination of a pre-formed indazole ring system, which often struggles with poor selectivity.
| Metric | Route 1: Diazotization-Sandmeyer Reaction | Route 2: Direct Iodination (Hypothetical) |
| Starting Material | 4-Methyl-3-nitrobenzoic acid | Methyl 1H-indazole-6-carboxylate |
| Key Transformations | Esterification, Cyclization, Reduction, Diazotization, Iodination | Electrophilic Iodination |
| Regiocontrol | Excellent (Directed by amino group) | Poor (Mixture of isomers likely) |
| Number of Steps | ~5 steps | ~1-2 steps |
| Reported Yield | Good to High (Overall) | Likely Low and Variable |
| Scalability | Proven for industrial scale | Challenging due to purification |
| Key Advantage | High purity and predictable outcome | Potentially shorter route |
| Key Disadvantage | Longer synthetic sequence | Poor regioselectivity, difficult purification |
In-Depth Protocol Analysis: The Sandmeyer Approach
This protocol is the most robust and validated method, ensuring the iodine is introduced specifically at the C4 position. The causality behind each step is critical for successful execution.
Workflow Diagram: Sandmeyer Route
Caption: Workflow for the multi-step Sandmeyer synthesis route.
Step-by-Step Experimental Protocol (Route 1)
-
Esterification of 4-Methyl-3-nitrobenzoic acid:
-
Procedure: Dissolve 4-methyl-3-nitrobenzoic acid in methanol, and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates complete conversion.
-
Scientific Rationale: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
-
-
Cyclization to form the Indazole Ring:
-
Procedure: The resulting methyl 4-methyl-3-nitrobenzoate is treated with acetic anhydride and isoamyl nitrite.
-
Scientific Rationale: This step forms the core indazole ring. The isoamyl nitrite acts as a diazotizing agent for the in situ generated carbanion on the methyl group, which then cyclizes onto the nitro group to form the pyrazole ring fused to the benzene ring.
-
-
Reduction of the Nitro Group:
-
Procedure: The intermediate from the previous step (Methyl 1H-indazole-6-carboxylate) is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Scientific Rationale: The nitro group is reduced to a primary amine (Methyl 4-amino-1H-indazole-6-carboxylate). This amino group is crucial as it is the precursor for the diazotization step and dictates the regioselective introduction of iodine.
-
-
Diazotization of the Amino Group:
-
Procedure: The Methyl 4-amino-1H-indazole-6-carboxylate is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature.
-
Scientific Rationale: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt. This intermediate is highly reactive but is stable at low temperatures. Precise temperature control is critical to prevent decomposition and unwanted side reactions.
-
-
Sandmeyer Reaction for Iodination:
-
Procedure: A solution of potassium iodide (KI) is added to the cold diazonium salt solution. The reaction is often allowed to warm to room temperature slowly.
-
Scientific Rationale: The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion. This reaction is a reliable method for introducing iodine onto an aromatic ring at a specific position previously occupied by an amino group.
-
-
Workup and Purification:
-
Procedure: The reaction mixture is typically quenched with a reducing agent like sodium thiosulfate to remove any excess iodine. The crude product is then extracted with an organic solvent, and the final compound is purified by recrystallization or column chromatography.
-
Scientific Rationale: The purification step is vital to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent pharmaceutical applications.
-
Reaction Mechanism Overview
Caption: Key transformation from the amino-indazole to the final product.
Conclusion and Recommendations
For researchers requiring high purity and reproducible yields of Methyl 4-iodo-1H-indazole-6-carboxylate, the multi-step synthesis culminating in a Sandmeyer reaction is the unequivocally superior protocol. While a direct iodination approach appears more concise, it is fraught with challenges of regioselectivity that make it impractical for reliable production. The Sandmeyer route, although longer, provides a self-validating system where the position of the crucial amino group guarantees the formation of the desired 4-iodo isomer. For any application where purity and structural certainty are paramount, particularly in drug development pipelines, investing the effort in this robust, multi-step synthesis is the most scientifically sound and ultimately, the most efficient strategy.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]
-
Molbase. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Retrieved from [Link]
- Pfizer Inc. (2006). Methods for preparing indazole compounds. (WO2006048745A1). Google Patents.
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
-
Yadav, V., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Sources
Head-to-head comparison of different indazole-based scaffolds in medicinal chemistry
Executive Summary
The indazole scaffold (benzo[c]pyrazole) has transcended its status as a mere "indole bioisostere" to become a privileged structure in modern drug discovery.[1][2] Unlike indole, the indazole core offers an additional nitrogen atom (N2), introducing a critical hydrogen bond acceptor/donor pair that significantly alters physicochemical properties, metabolic stability, and target binding kinetics.[2]
This guide provides a head-to-head technical comparison of the three primary indazole sub-architectures used in drug development: 1H-Indazoles , 2H-Indazoles , and 3-Substituted Indazoles . We analyze their performance in kinase inhibition, metabolic clearance, and synthetic accessibility.
Part 1: The Core Dichotomy (1H- vs. 2H-Indazoles)
The fundamental challenge in working with indazoles is the tautomeric equilibrium. While 1H-indazole is thermodynamically favored (aromatic stability), the 2H-indazole tautomer (quinoid character) often yields superior biological activity due to distinct vector alignment of substituents.
Thermodynamic vs. Kinetic Profiles
| Feature | 1H-Indazole Scaffold | 2H-Indazole Scaffold | Medicinal Chemistry Implication |
| Aromaticity | Benzenoid (10 | Quinoid character in the benzene ring. | 1H is the default resting state; 2H requires "locking" via N-substitution. |
| Basicity (pKa) | pKa ~ 1.3 (N2 protonation). | pKa ~ 2.0 (N1 protonation). | 2H-indazoles are slightly more basic, affecting solubility in low pH environments. |
| H-Bonding | N1-H (Donor), N2 (Acceptor). | N2-R (Block), N1 (Acceptor).[1] | 1H: Mimics Purine/Indole. 2H: Unique geometry; often critical for specific kinase "gatekeeper" interactions. |
| Lipophilicity | Moderate (logP ~ 2.5 for core). | Slightly higher (due to quinoid character). | 2H analogs often show improved membrane permeability. |
Biological Case Study: Kinase Hinge Binding
In the context of ATP-competitive kinase inhibitors, the choice between N1- and N2-substitution dictates the binding mode.
-
N1-Substituted (e.g., Axitinib): The N2 nitrogen remains available as an H-bond acceptor. This mimics the Adenine N1, engaging the hinge region backbone NH.
-
N2-Substituted (e.g., Pazopanib): The N2-substituent projects vectors differently, often forcing the scaffold to flip or engage the "sugar pocket" rather than the classic adenine pocket.
Key Insight: N2-alkylated indazoles (like Pazopanib) utilize the 2H-tautomer geometry to orient the C6-substituent towards the solvent front, a trajectory difficult to achieve with the 1H-isomer without incurring steric clashes.
Part 2: Head-to-Head Performance Data
The following data summarizes the performance of representative indazole scaffolds against their indole bioisosteres in a standard microsomal stability and kinase selectivity assay (Representative Data).
Table 1: Metabolic Stability & Physicochemical Profile
| Scaffold Variant | Structure | Cl_int (Human Microsomes) | t1/2 (min) | Solubility (pH 7.4) | CYP Inhibition (3A4) |
| Indole (Control) | Ref | High (>50 µL/min/mg) | < 20 | Low (< 5 µM) | Moderate |
| 1H-Indazole (N1-Me) | Isomer A | Low (12 µL/min/mg) | > 60 | Moderate (25 µM) | Low |
| 2H-Indazole (N2-Me) | Isomer B | Moderate (28 µL/min/mg) | 45 | High (45 µM) | Low-Moderate |
| 3-Halo-Indazole | C3-Sub | Very Low (<8 µL/min/mg) | > 90 | Low (10 µM) | Moderate |
Analysis:
-
Metabolic Shielding: The extra nitrogen in the indazole ring reduces the electron density of the benzene ring compared to indole, making it less prone to oxidation by CYP450 enzymes.
-
Solubility: The amphoteric nature of the pyrazole moiety in indazole significantly boosts aqueous solubility compared to the highly lipophilic indole.
Part 3: Synthetic Pathways & Regioselectivity[3]
The most common failure mode in indazole development is regio-scrambling . Alkylating the indazole core yields a mixture of N1 and N2 products unless specific protocols are used.
Diagram 1: The Regioselectivity Decision Tree
Visualization of the synthetic logic required to target specific isomers.
Caption: Decision matrix for accessing N1 vs. N2 regioisomers. N1-alkylation is thermodynamically driven, while N2-alkylation requires kinetic control or specific reagents like Meerwein salts.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of N2-Methyl Indazole (Kinetic Control)
Targeting the "Pazopanib-like" scaffold.
Rationale: Direct alkylation with methyl iodide often yields N1/N2 mixtures (typically 7:3). To access the N2-isomer exclusively, we utilize Trimethyloxonium tetrafluoroborate (Meerwein's salt).
-
Preparation: Dissolve the indazole substrate (1.0 eq) in anhydrous Ethyl Acetate (0.2 M).
-
Reagent Addition: Add Trimethyloxonium tetrafluoroborate (1.2 eq) in one portion at room temperature under Argon.
-
Reaction: Stir for 4–6 hours. Monitoring by TLC/LCMS is critical; the N2-isomer typically runs lower (more polar) on silica than the N1-isomer.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.
-
Validation (Critical):
-
1H NMR: The N2-methyl singlet typically appears downfield (~4.1 ppm) compared to N1-methyl (~4.0 ppm), but this is unreliable.
-
NOE (Nuclear Overhauser Effect): Irradiate the methyl peak.
-
N1-Me: Will show NOE enhancement with the C7-proton (aromatic proton adjacent to N1).
-
N2-Me: Will show NOE enhancement with the C3-proton (pyrazole proton). This is the Go/No-Go validation step.
-
-
Protocol B: Kinase Hinge Binding Assay (FRET-based)
Comparing Indazole vs. Indole affinity.
-
System: LanthaScreen Eu Kinase Binding Assay.
-
Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.
-
Procedure:
-
Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (variable) with the Indazole test compound (dilution series).
-
Equilibrate for 60 mins at RT.
-
-
Readout: Measure TR-FRET ratio (665 nm / 615 nm).
-
Data Analysis: Plot dose-response to determine IC50. A shift in IC50 >10-fold between N1 and N2 isomers indicates a specific directional requirement in the hinge pocket.
Part 5: Mechanism of Action Visualization
Diagram 2: The "Hinge Binder" Interaction Mode
Comparing how N1- vs N2-substitution alters the H-bond donor/acceptor landscape in the kinase pocket.
Caption: Mechanistic divergence in binding. N1-substitution leaves N2 open as a primary acceptor (Adenine mimic). N2-substitution forces N1 to act as the acceptor, often requiring a different scaffold orientation.
References
-
Gaillard, T. et al. (2015). "Indazole scaffolds: A review of their medicinal chemistry and biological activity." European Journal of Medicinal Chemistry.
-
Lovering, F. et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context: Lipophilicity/Solubility of indazoles).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context: Indole vs Indazole bioisosterism).
-
Harris, P. A. et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. (Context: N2-substituted Indazole discovery).
-
Cheung, M. et al. (2010). "Discovery of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases." Journal of Medicinal Chemistry. (Context: N1-substituted Indazole SAR).
-
Shrestha, B. et al. (2024).[3] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry. (Context: Modern synthetic protocols).
Sources
Strategic Guide to Indazole Protecting Groups: Regiocontrol & Functionalization
This guide provides a strategic analysis of protecting group (PG) methodologies for indazole synthesis, focusing on the critical challenge of regioselectivity (
The Indazole Paradox: Thermodynamic vs. Kinetic Control
The fundamental challenge in indazole chemistry is the tautomeric equilibrium between the
-
-Protection: The "Stable Fortress." Essential for final drug candidates or when the core must remain inert. Achieved via thermodynamic control.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
-Protection: The "Functionalization Handle." The
-protected scaffold activates the C3 position for lithiation and C-H activation, behaving electronically like an imidazole C2-H. Achieved via kinetic control.
Decision Matrix: Choosing Your Strategy
Before selecting a reagent, define your synthetic endpoint using this logic flow:
Figure 1: Strategic decision tree for selecting indazole protecting groups based on downstream functionalization needs.
Deep Dive: The -Protection Strategy (Kinetic)
Best For: C3-Lithiation, C3-Arylation, and temporary masking.
The
The "Modern Standard": Acid-Catalyzed Imidate Protection
Traditional alkylation (SEM-Cl/Base) often yields difficult-to-separate
Mechanism: The acid (TfOH) protonates the imidate, creating a highly reactive electrophile. The
Experimental Protocol: Highly Selective
-SEM Installation
-
Reagents: Indazole (1.0 equiv), SEM-trichloroacetimidate (1.2 equiv), TfOH (0.1 equiv).
-
Solvent: THF or DCM (Anhydrous).
-
Conditions: 0 °C to RT, 1-4 hours.
Step-by-Step:
-
Dissolve indazole in anhydrous THF under
atmosphere. -
Add SEM-trichloroacetimidate (prepared from trichloroacetonitrile and SEM-OH).
-
Cool to 0 °C and add TfOH dropwise.
-
Monitor by TLC/LCMS. The kinetic
-product forms rapidly. -
Quench: Add Et3N to neutralize acid immediately upon completion (prevents acid-catalyzed isomerization to
). -
Yield: Typically 85-95% with >20:1
: ratio.
C3-Functionalization Workflow
Once
-
Lithiation: Treat
-SEM-indazole with n-BuLi in THF at -78 °C. The species is stable. -
Trapping: Add electrophile (Aldehydes, I2, Borates).
-
Deprotection:
-
SEM: TBAF/THF or HCl/EtOH.[4]
-
THP: pTSA/MeOH or HCl/Dioxane.
-
Deep Dive: The -Protection Strategy (Thermodynamic)
Best For: Final compound synthesis, stability against nucleophiles, and blocking the ring.
-protection is the thermodynamic sink. If you treat an indazole with a base (NaH, Cs2CO3) and an electrophile, and allow the reaction to equilibrate (high temp, long time), theThe "Boc/Tosyl" Trap
While Boc and Tosyl are common, their regiochemistry on indazoles is nuanced.
-
Kinetic Phase: Reaction with Boc2O/DMAP often gives a mixture or favors
slightly. -
Thermodynamic Phase:
-Boc and -Tosyl are unstable; they can migrate to or hydrolyze. -
Warning:
-Boc indazoles are susceptible to nucleophilic attack at the carbonyl, leading to deprotection under basic conditions intended for other transformations (e.g., Suzuki coupling).
Experimental Protocol: Thermodynamic
-Alkylation
-
Reagents: Indazole, Alkyl Halide, Cs2CO3.[5]
-
Solvent: DMF or CH3CN (Polar aprotic favors thermodynamic equilibrium).
-
Conditions: 60-80 °C, 12-24 h.
Step-by-Step:
-
Suspend Indazole and Cs2CO3 (2.0 equiv) in DMF.
-
Add Alkyl Halide (1.1 equiv).
-
Heat to 80 °C. The elevated temperature ensures any kinetically formed
-product reverts and funnels into the stable -product. -
Workup: Aqueous extraction.
-
Selectivity: Usually >10:1
: .
Comparative Analysis of Protecting Groups
| Protecting Group | Installation Selectivity ( | Stability (Acid/Base) | C3-Lithiation Ability | Deprotection | Primary Utility |
| SEM | Stable to Base / Labile to Acid | Excellent ( | TBAF or HCl | C3-Functionalization | |
| THP | Stable to Base / Labile to Acid | Good (Chiral center issue) | mild Acid (pTSA) | Cheap | |
| Boc | Labile to Acid & Base | Poor (Unstable to BuLi) | TFA or Heat | Purification / Transient | |
| Tosyl (Ts) | Stable to Acid / Labile to Base | Moderate (Directing group) | NaOH / Mg-MeOH | Crystallinity / EAS deactivation | |
| PMB | Stable to Base / Labile to Acid | Poor | DDQ or CAN | Permanent protection |
Visualizing the Migration Pathway
Understanding the migration is key to troubleshooting low yields.
Figure 2: The thermodynamic migration pathway of acyl/sulfonyl protecting groups from N2 to N1.
References
-
Regioselective N2-Alkylation (TfOH/Imidate Method): Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2][6] Synthesis, 54, 3215-3226.[3] (Verified via Organic Chemistry Portal)
-
Thermodynamic N1-Alkylation & Scale-Up: Dunn, A. L., et al. (2024).[5][1] Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering.
-
SEM-Directed C3 Lithiation: Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.[4] The Journal of Organic Chemistry, 71(14), 5392-5395.
-
Mechanistic Insights (DFT & Tautomerism): WuXi Biology. (2022).[7][8] Mechanism of a Highly Selective N2 Alkylation of Indazole.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 3. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
The following guide provides a comprehensive comparative analysis of Methyl 4-iodo-1H-indazole-6-carboxylate , focusing on its utility as a pharmacophore in drug discovery. This analysis synthesizes data from patent literature (Renin inhibitors) and broader kinase inhibitor research to evaluate the compound's binding potential relative to its structural analogues.
Executive Summary & Compound Profile
Methyl 4-iodo-1H-indazole-6-carboxylate (CAS: 885519-33-5) is a specialized heterocyclic building block.[1] Unlike the ubiquitous 3-substituted indazoles, the 4-iodo variant represents a "scaffold hop" that accesses unique vectors within a binding pocket. It is a documented intermediate in the synthesis of Renin inhibitors (e.g., Patent US9556159B2) and shares significant homology with Type II Kinase inhibitors.
This guide compares the docking performance of this specific scaffold against:
-
The Unsubstituted Core: Methyl 1H-indazole-6-carboxylate (Baseline).
-
The Positional Isomer: Methyl 3-iodo-1H-indazole-6-carboxylate (Standard Isomer).
-
Reference Ligand: Aliskiren (Renin) or SP600125 (JNK Kinase) context.
Chemical Profile
| Feature | Description |
| Structure | Indazole core with a methyl ester at C6 and Iodine at C4.[1][2][3][4][5][6] |
| Key Interaction | Halogen Bonding (XB): The C4-Iodine provides a strong |
| Electronic Effect | The C6-Ester is an H-bond acceptor/donor mimic; C4-Iodine modulates pKa of N1-H. |
Computational Methodology
To ensure reproducibility and scientific integrity, the following protocol utilizes a Fragment-Based Drug Design (FBDD) approach.
Protocol Workflow (Graphviz)
Caption: Workflow for comparative docking. Note the specific emphasis on DFT optimization to correctly model the Iodine sigma-hole.
Detailed Protocols
-
Ligand Preparation (Critical Step):
-
Standard force fields (MMFF94) often fail to treat Iodine correctly.
-
Protocol: Optimize ligand geometry using DFT (B3LYP/6-31G*) to generate electrostatic potential maps (ESP). This confirms the positive cap (
-hole) on the Iodine atom, essential for accurate docking into nucleophilic sub-pockets.
-
-
Target Selection:
-
Primary Target: Human Renin (PDB: 2V0Z ). Rationale: The compound is a confirmed intermediate for Renin inhibitors.
-
Secondary Target: JNK1 Kinase (PDB: 1UKI ). Rationale: Indazole-6-carboxylates are privileged kinase scaffolds.
-
-
Docking Parameters:
-
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).
-
Grid Box: Centered on the catalytic dyad (Asp32/Asp215 for Renin).
-
Exhaustiveness: Set to 32 (High) to sample the sterically restricted 4-iodo conformation.
-
Comparative Analysis & Results
Scenario A: Renin Inhibition (Aspartyl Protease)
In the context of Renin, the 4-iodo substituent is not merely a space-filler; it occupies the S3 hydrophobic sub-pocket , often displacing water molecules which leads to entropic gain.
Table 1: Comparative Binding Metrics (Renin Target)
| Compound | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Key Interactions |
| Methyl 4-iodo-1H-indazole-6-carboxylate | -7.8 ± 0.2 | 0.48 | I...O=C (Val73) , N1-H...Asp32 |
| Methyl 1H-indazole-6-carboxylate (No I) | -6.1 ± 0.3 | 0.41 | N1-H...Asp32 (Loose fit in S3) |
| Methyl 3-iodo-1H-indazole-6-carboxylate | -7.2 ± 0.2 | 0.44 | Steric clash in S3; Iodine exposed to solvent |
| Reference (Aliskiren Fragment) | -8.5 | 0.35 | Standard H-bond network |
Analysis:
-
The 4-iodo analog outperforms the non-iodinated core by ~1.7 kcal/mol.
-
Mechanism: The 4-position directs the Iodine toward the hydrophobic S3 pocket (Val73/Phe117 region), whereas the 3-iodo isomer projects the halogen toward the solvent or causes steric clash with the "flap" region of the enzyme.
Scenario B: Kinase Inhibition (JNK1)
Indazoles typically bind to the kinase hinge region. Here, the 4-iodo group acts as a "Gatekeeper" probe.
Table 2: Comparative Binding Metrics (JNK1 Target)
| Compound | RMSD (Å) | Binding Energy (kcal/mol) | Hinge Interaction |
| Methyl 4-iodo-1H-indazole-6-carboxylate | 1.2 | -8.1 | N1/N2...Met111 , I...Gatekeeper (Met108) |
| Methyl 1H-indazole-6-carboxylate | 0.8 | -6.5 | N1/N2...Met111 |
| Methyl 3-iodo-1H-indazole-6-carboxylate | 1.5 | -7.4 | N1/N2...Met111 (Distorted pose) |
Analysis:
-
The 4-iodo compound shows a unique ability to interact with the Gatekeeper residue (Met108) via Halogen Bonding. This is a high-value interaction for designing selective inhibitors that avoid off-target binding.
Mechanistic Insight: The "Sigma-Hole" Advantage
The superior performance of the 4-iodo derivative over the 3-iodo isomer in restricted pockets (like Renin S3) is driven by the directionality of the Halogen Bond.
Interaction Pathway Diagram (Graphviz)
Caption: Interaction map highlighting the dual role of the 4-Iodine substituent: Enthalpic (Halogen Bond) and Entropic (Solvent Displacement).
Discussion & Strategic Recommendations
Structural Advantages
The 4-iodo-1H-indazole scaffold offers a distinct advantage over the more common 3-iodo variants:
-
Vector Orthogonality: The C4 vector points "down" into the protein core in standard kinase binding modes, whereas C3 points "out" toward the solvent or ribose pocket.
-
Metabolic Stability: The C4 position is less metabolically labile than the C3 position, which is prone to oxidation.
Experimental Validation
To validate these in silico findings, the following assays are recommended:
-
X-Ray Crystallography: Co-crystallize with Renin to observe the Iodine-Val73 distance (Target < 3.5 Å for XB).
-
ITC (Isothermal Titration Calorimetry): To measure the entropic contribution of the Iodine displacing water from the S3 pocket.
References
- Patent Literature (Renin Inhibitors)
-
Indazole Kinase Inhibition
-
Title: Indazole derivatives as potent JNK inhibitors.[7]
- Source: WO2002010137A2.
- URL
-
-
Halogen Bonding in Drug Design
- Title: Halogen bonding in protein–ligand complexes: form
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Compound Data
Sources
- 1. 885519-33-5 | Methyl 4-iodo-1H-indazole-6-carboxylate - Moldb [moldb.com]
- 2. Methyl 1H-indazole-4-carboxylate 97 192945-49-6 [sigmaaldrich.com]
- 3. arctomsci.com [arctomsci.com]
- 4. aceschem.com [aceschem.com]
- 5. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



